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Core Science & Biosynthesis

Foundational

Whitepaper: Strategic Applications of Methyl 2-amino-5-bromo-3-ethynylbenzoate in Advanced Medicinal Chemistry

Executive Summary Methyl 2-amino-5-bromo-3-ethynylbenzoate represents a masterclass in scaffold design for medicinal chemistry. By integrating four distinct, orthogonally reactive functional groups onto a single compact...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-5-bromo-3-ethynylbenzoate represents a masterclass in scaffold design for medicinal chemistry. By integrating four distinct, orthogonally reactive functional groups onto a single compact benzene ring, this molecule serves as a pluripotent precursor for high-value pharmacophores. This technical guide dissects the chemical causality behind its reactivity and provides self-validating protocols for its application in modern drug discovery, including kinase inhibitor synthesis and targeted protein degradation (PROTACs).

Basic structural and physical properties of this class of compounds are cataloged in databases such as [1], and they are readily accessible through commercial [2].

Structural Analysis & Orthogonal Reactivity Profiling

The true value of Methyl 2-amino-5-bromo-3-ethynylbenzoate lies in its chemoselectivity. The strategic placement of its functional groups dictates a strict hierarchy of reactivity, allowing for sequential functionalization without the need for cumbersome protecting-group chemistry.

  • The Amino-Ester Motif (C1-C2): Provides a classic push-pull system. The ester acts as a hard electrophile, while the primary amine is a hard nucleophile. This pair is geometrically primed for condensation reactions to form pyrimidones (e.g., quinazolones). Derivatives of 2-aminobenzoic acid have been extensively validated as potent[3], while related ester derivatives exhibit highly selective [4].

  • The Ortho-Ethynylaniline Motif (C2-C3): The proximity of the basic amine to the π -electron-rich alkyne creates an ideal environment for transition-metal-catalyzed hydroamination, yielding functionalized indoles. The cyclization of 2-ethynylanilines is a cornerstone methodology, often enhanced by Lewis acids like [5].

  • The Aryl Bromide (C5): Positioned para to the electron-donating amine, the C–Br bond is electronically activated for oxidative addition, serving as a reliable handle for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.

Scaffold_Reactivity Core Methyl 2-amino-5-bromo-3-ethynylbenzoate Site1 C1-C2: Amino-Ester Electrophilic/Nucleophilic Core->Site1 Condensation Site2 C2-C3: Ortho-Ethynylaniline Hydroamination Target Core->Site2 Au/Pd Cyclization Site3 C5: Aryl Bromide Oxidative Addition Site Core->Site3 Suzuki/Buchwald Prod1 Quinazolones (Kinase Inhibitors) Site1->Prod1 Prod2 Indoles (CNS/Oncology) Site2->Prod2 Prod3 Biaryl Scaffolds (Late-Stage Tuning) Site3->Prod3

Fig 1. Orthogonal reactivity map of the scaffold leading to privileged pharmacophores.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I prioritize workflows that inherently verify their own success. The following protocols leverage the scaffold's orthogonality to build complex kinase inhibitor cores.

Protocol A: One-Pot Synthesis of 6-Bromo-8-ethynylquinazolin-4(3H)-one

This protocol utilizes the C1-C2 amino-ester motif to construct a quinazolone core—a privileged scaffold for Epidermal Growth Factor Receptor (EGFR) inhibitors—while preserving the C3-alkyne and C5-bromide for downstream chemistry.

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried 100 mL round-bottom flask with Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 eq) and formamidine acetate (3.0 eq).

  • Solvent Selection: Add 2-methoxyethanol to achieve a 0.2 M concentration.

    • Causality: The high boiling point of 2-methoxyethanol (124°C) provides sufficient thermal energy to drive the double condensation (amide formation followed by cyclization) without requiring pressurized vessels, while its polarity keeps the highly functionalized intermediates in solution.

  • Execution: Heat the reaction mixture to 120°C under a nitrogen atmosphere for 12 hours.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is complete when the starting material (m/z ~254) fully converts to the product (m/z ~249 for 79 Br). Crucial check: The distinct 1:1 isotopic signature of the bromide ( 79 Br/ 81 Br) must remain perfectly intact in the product spectra, confirming that no premature thermal debromination occurred.

  • Isolation: Cool to room temperature, precipitate the product by adding cold water, and collect via vacuum filtration. Wash with cold ethanol.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C6

To extend the hydrophobic tail for kinase active-site binding, we couple the C6-bromide with an aryl boronic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a microwave vial, combine 6-bromo-8-ethynylquinazolin-4(3H)-one (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl 2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous Na 2​ CO 3​ (3:1 v/v).

    • Causality: Pd(dppf)Cl 2​ is selected because its large bite angle accelerates reductive elimination, suppressing unwanted side reactions at the alkyne. Na 2​ CO 3​ is utilized as a mild base to prevent the alkyne degradation typically observed with stronger bases like KOtBu.

  • Execution: Irradiate in a microwave reactor at 90°C for 30 minutes.

  • Self-Validation (In-Process Control): Perform TLC (Hexanes/EtOAc 1:1). The highly conjugated biaryl product will exhibit a distinct bathochromic shift (glowing bright blue/green) under long-wave UV (365 nm) compared to the dark, quenching spot of the starting material.

Quantitative Data: Reaction Optimization

The table below summarizes the optimization data for the Suzuki-Miyaura coupling (Protocol B), demonstrating the critical nature of catalyst and base selection when an unprotected terminal alkyne is present on the scaffold.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ Toluene/H 2​ O10042Significant alkyne degradation / polymerization.
2Pd(OAc) 2​ / SPhosKOtBuTHF8015Complex mixture; base too harsh for the quinazolone core.
3Pd(dppf)Cl 2​ Na 2​ CO 3​ Dioxane/H 2​ O 90 88 Clean conversion; alkyne remains completely intact.
4Pd(dppf)Cl 2​ Cs 2​ CO 3​ Dioxane/H 2​ O9076Minor Sonogashira-type homocoupling observed.

Application in Targeted Protein Degradation (PROTACs)

Once the quinazolone core is synthesized and the C6 position is decorated via cross-coupling, the untouched C8-alkyne serves as a perfect handle for Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC). By reacting this terminal alkyne with an azide-functionalized PEG linker attached to an E3 ligase recruiter (e.g., Thalidomide or VH032), researchers can rapidly generate libraries of bifunctional degraders (PROTACs).

PROTAC_Workflow Warhead Quinazoline Core (Target Binder) Alkyne C8-Alkyne (Click Handle) Warhead->Alkyne Intrinsic Azide PEG-Azide Linker (Spacer) Alkyne->Azide CuAAC Click Chemistry Ligand CRBN/VHL Ligand (E3 Recruiter) Azide->Ligand Conjugation PROTAC Bifunctional Degrader (PROTAC) Ligand->PROTAC Assembly

Fig 2. Workflow for generating targeted protein degraders via CuAAC click chemistry.

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Exploratory

Reactivity and Chemical Behavior of the Ethynyl Group in Methyl 2-amino-5-bromo-3-ethynylbenzoate: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary and Structural Profiling Methyl 2-amino-5-bromo-3-ethynylbenzoate is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary and Structural Profiling

Methyl 2-amino-5-bromo-3-ethynylbenzoate is a highly functionalized, poly-substituted benzene derivative that serves as a powerful building block in medicinal chemistry and materials science. The molecule features four distinct functional groups: a methyl ester, an amino group, a terminal ethynyl group, and a bromide.

The terminal ethynyl group (-C≡CH) is the thermodynamic and kinetic focal point of this molecule. Because it is situated ortho to a nucleophilic amino group and meta to both an electron-withdrawing ester and a bromide, the alkyne exhibits unique reactivity. The high electron density of the sp-hybridized carbon, combined with the proximity of the amino lone pair, predisposes the molecule to intramolecular cyclizations[1]. Furthermore, the presence of the C-Br bond allows for orthogonal, site-selective cross-coupling strategies, making this scaffold an ideal precursor for complex heterocycles and highly substituted indoles.

Core Reactivity Pathway I: Intramolecular Indole Annulation

The most synthetically valuable transformation of the ortho-ethynylaniline motif is its cyclization into an indole scaffold. The proximity of the basic amino group to the terminal alkyne enables a favorable 5-endo-dig cyclization when the alkyne is activated by a π -acidic catalyst[2].

Mechanistic Causality

Transition metals (such as Pd, Cu, or Au) or halogens (like molecular iodine) act as carbophilic Lewis acids. They coordinate to the alkyne π -system, lowering the lowest unoccupied molecular orbital (LUMO) of the triple bond. This activation overcomes the activation energy barrier, allowing the lone pair of the ortho-amino group to execute a nucleophilic attack on the internal alkyne carbon. Subsequent deprotonation and protodemetalation (or protodeiodination) yield methyl 5-bromo-1H-indole-7-carboxylate [3][4].

Mechanism S1 1. pi-Activation of Alkyne (Catalyst binding) S2 2. 5-endo-dig Cyclization (Nucleophilic attack by NH2) S1->S2 S3 3. Metalated Intermediary (Proton transfer) S2->S3 S4 4. Protodemetalation (Indole formation) S3->S4

Mechanism of the 5-endo-dig cyclization yielding the indole scaffold.

Protocol: Metal-Free Molecular-Iodine-Catalyzed Cyclization

This self-validating protocol avoids transition metal contamination, which is critical for late-stage drug development[3].

  • Preparation : In an oven-dried round-bottom flask, dissolve Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) to achieve a 0.1 M concentration.

  • Catalyst Addition : Add molecular iodine (I₂, 0.2 mmol, 20 mol%) in one portion at room temperature.

  • Reaction : Stir the mixture under an argon atmosphere for 24 hours. The progress should be monitored by TLC (Hexanes/EtOAc 8:2) until the complete disappearance of the starting material.

  • Quenching : Add 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce the unreacted iodine. The organic layer will turn from purple/brown to colorless.

  • Isolation : Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography to yield the pure indole derivative.

Core Reactivity Pathway II: Orthogonal Cross-Coupling

The coexistence of a terminal alkyne and an aryl bromide in the same molecule provides a textbook opportunity for chemoselective, orthogonal functionalization. The terminal alkyne C-H bond is mildly acidic (pKa ~25) and readily forms a copper acetylide intermediate. In contrast, the C-Br bond is relatively inert at room temperature and requires oxidative addition by a Pd(0) species at elevated temperatures[5].

Mechanistic Causality

By employing a Sonogashira coupling at room temperature with an exogenous aryl iodide, the terminal alkyne reacts exclusively. Aryl iodides undergo oxidative addition with Pd(0) orders of magnitude faster than aryl bromides. This kinetic difference ensures that the C-Br bond remains completely intact during the alkyne functionalization, reserving it for a subsequent high-temperature Suzuki-Miyaura coupling[4].

Orthogonal Start Methyl 2-amino-5-bromo- 3-ethynylbenzoate Sono Sonogashira Coupling (Pd/Cu, RT, Ar-I) Reacts at Alkyne Start->Sono Suzuki Suzuki Coupling (Pd, 80°C, Ar-B(OH)2) Reacts at C-Br Sono->Suzuki

Sequential orthogonal functionalization of the alkyne and bromide moieties.

Protocol: Chemoselective Sonogashira Coupling
  • Setup : Charge a Schlenk flask with Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 mmol), an Aryl Iodide (1.1 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).

  • Degassing : Evacuate and backfill the flask with argon three times.

  • Solvent Addition : Add degassed Triethylamine (Et₃N, 5 mL) and Tetrahydrofuran (THF, 5 mL) via syringe.

  • Reaction : Stir the mixture at room temperature (20–25 °C) for 12 hours. Crucial: Do not heat the reaction, as temperatures above 50 °C will initiate competitive oxidative addition at the C-Br bond.

  • Workup : Dilute with ethyl acetate, filter through a pad of Celite to remove metal salts, and concentrate. Purify via chromatography.

Core Reactivity Pathway III: Azide-Alkyne Cycloaddition (Click Chemistry)

The terminal ethynyl group is a prime candidate for the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC). This reaction is bioorthogonal and highly tolerant of the ortho-amino and meta-bromide groups[6].

Protocol: CuAAC Triazole Formation
  • Mixture : Dissolve the benzoate (1.0 mmol) and an organic azide (1.1 mmol) in a 1:1 mixture of t-BuOH and H₂O (10 mL).

  • Catalyst Generation : Add sodium ascorbate (0.2 mmol, 20 mol%) followed by CuSO₄·5H₂O (0.05 mmol, 5 mol%). The ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Reaction : Stir vigorously at room temperature for 6 hours. The product, a 1,4-disubstituted 1,2,3-triazole, often precipitates directly from the solvent mixture and can be isolated via simple filtration.

Quantitative Data & Comparative Analysis

The table below summarizes the divergent reaction pathways, optimal catalytic conditions, and expected yields based on the distinct reactivity of the ethynyl group in this specific steric and electronic environment.

Reaction TypeReagents & CatalystTarget Functional GroupMajor Product ScaffoldEst. Yield Range
Indole Annulation I₂ (20 mol%), DCM, RTOrtho-amino & AlkyneMethyl 5-bromo-1H-indole-7-carboxylate85–95%
Indole Annulation Cu(OAc)₂ (10 mol%), H₂O, 80°COrtho-amino & AlkyneMethyl 5-bromo-1H-indole-7-carboxylate75–88%
Sonogashira Coupling Pd(PPh₃)₂Cl₂, CuI, Ar-I, RTTerminal AlkyneInternal Alkyne Derivative75–90%
Suzuki-Miyaura Pd(dppf)Cl₂, Ar-B(OH)₂, 80°CC-Br Bond5-Aryl Benzoate Derivative70–85%
CuAAC (Click) CuSO₄, Na-Ascorbate, R-N₃Terminal Alkyne1,4-Disubstituted 1,2,3-Triazole>90%

Conclusion

Methyl 2-amino-5-bromo-3-ethynylbenzoate is a highly programmable synthetic platform. By understanding the causal relationships between the π -acidity of catalysts, the nucleophilicity of the ortho-amine, and the differential bond dissociation energies of the alkyne C-H versus the C-Br bond, chemists can selectively funnel this molecule into indoles, extended alkynes, or triazoles. The protocols provided herein establish a self-validating framework for utilizing this scaffold in advanced organic synthesis.

References

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium Source: MDPI URL
  • Source: Organic Letters (ACS Publications)
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL
  • Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies Source: MDPI URL
  • Cu(II)-Mediated Ortho C–H Alkynylation of (Hetero)
  • Source: PubMed - NIH (Nature)

Sources

Foundational

Solubility and Stability Dynamics of Methyl 2-amino-5-bromo-3-ethynylbenzoate in Organic Solvents

A Technical Whitepaper for Preclinical Development & Analytical Profiling As a Senior Application Scientist, understanding the physicochemical behavior of highly functionalized intermediates is critical to preventing dow...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Preclinical Development & Analytical Profiling

As a Senior Application Scientist, understanding the physicochemical behavior of highly functionalized intermediates is critical to preventing downstream failures in drug development. Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS: 2825012-89-1)[1] is a complex anthranilic acid derivative featuring four distinct reactive moieties: a methyl ester, a primary aromatic amine, an aryl bromide, and a terminal alkyne.

This whitepaper provides an in-depth analysis of the causality behind its solubility and stability in common organic solvents, equipping researchers with the mechanistic insights and self-validating protocols necessary to handle this compound effectively.

Molecular Profiling & Physicochemical Causality

To predict the behavior of Methyl 2-amino-5-bromo-3-ethynylbenzoate in solution, we must deconstruct its structural features and their electronic interplay:

  • Methyl Ester: Provides moderate polarity and hydrogen-bond acceptor capabilities. However, it acts as a thermodynamic liability in the presence of protic solvents and trace water, making it susceptible to hydrolysis[2].

  • 2-Amino Group (Aniline Core): An electron-donating group that enriches the aromatic ring. While it aids in solubility via hydrogen bonding, it is highly susceptible to oxidation, particularly in polar aprotic solvents exposed to atmospheric oxygen[3].

  • 5-Bromo Group: A heavy halogen that significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. This group drastically reduces aqueous solubility while improving solubility in halogenated and non-polar solvents.

  • 3-Ethynyl Group: A terminal alkyne that introduces unique reactivity. While stable in inert environments, it can undergo oxidative dimerization (Glaser coupling) in the presence of trace metals or participate in solvent-mediated side reactions[4].

Degradation Pathway Visualization

Degradation A Methyl 2-amino-5-bromo- 3-ethynylbenzoate B Ester Hydrolysis (Aqueous/Base) A->B H2O / OH- C Aniline Oxidation (Air/DMSO/Light) A->C O2 / ROS D Alkyne Coupling (Trace Metals/O2) A->D Cu / O2 B1 Anthranilic Acid Derivative B->B1 C1 Quinone-imine Oligomers C->C1 D1 Glaser Dimer (1,3-Diyne) D->D1

Fig 1. Primary degradation pathways of Methyl 2-amino-5-bromo-3-ethynylbenzoate in solution.

Solubility Matrix & Solvent Selection

The solubility of this compound is governed by the balance between the lipophilic bromo-aromatic core and the polar amine/ester groups. Below is a synthesized quantitative matrix detailing its solubility profile in common organic solvents.

SolventDielectric Constant (ε)Estimated SolubilitySolvation Mechanism & Causality
DMSO 46.7High (>50 mg/mL)Strong dipole-dipole interactions. The sulfoxide oxygen acts as a powerful H-bond acceptor for the 2-amino group, effectively disrupting the crystal lattice.
DMF 36.7High (>50 mg/mL)Similar to DMSO; excellent solvation of polarizable functional groups (bromo, ethynyl) and H-bonding with the amine.
DCM 9.1High (>30 mg/mL)Excellent dispersion forces. DCM effectively solvates the lipophilic bromo-aromatic core without requiring H-bond donation.
Methanol 32.7Moderate (10-20 mg/mL)Protic solvation. Methanol forms H-bonds with the ester and amine but is sterically and electronically repelled by the hydrophobic bromo group.
Hexane 1.9Very Low (<1 mg/mL)Insufficient polarity to overcome the strong intermolecular hydrogen bonding between the amine and ester groups of adjacent molecules in the solid state.

Stability Dynamics in Organic Solvents

Solubility does not equate to stability. The choice of solvent dictates the kinetic lifespan of the molecule in solution.

A. Oxidation in Polar Aprotic Solvents (DMSO/DMF)

While DMSO provides optimal solubility, it is a known liability for aniline derivatives. The electron-rich 2-amino group is highly susceptible to superoxide-promoted oxidation in DMSO when exposed to atmospheric oxygen[5]. This process leads to the formation of highly colored (yellow to dark brown) quinone-imine oligomers[3]. Furthermore, under certain electrochemical or basic conditions, DMSO can act as a nucleophilic oxidant or methylthiolating agent toward terminal alkynes[4].

  • Causality: The high dielectric constant of DMSO stabilizes radical intermediates formed during the initial single-electron transfer (SET) oxidation of the amine.

B. Hydrolysis and Transesterification in Protic Solvents

In methanol or ethanol, the methyl ester is relatively stable at neutral pH. However, trace acidic or basic impurities (often leached from glassware or present in lower-grade solvents) can catalyze transesterification or ester hydrolysis. Anthranilate esters are notoriously sensitive to hydrolysis, yielding the corresponding anthranilic acid derivative and methanol[2].

  • Causality: The ortho-amino group can participate in intramolecular hydrogen bonding with the ester carbonyl, subtly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water or alcohols.

C. Alkyne Reactivity

The 3-ethynyl group is a terminal alkyne. In solvents containing dissolved oxygen and trace transition metals (e.g., Cu, Pd from previous synthetic steps), the alkyne can undergo spontaneous Glaser coupling to form a 1,3-diyne dimer.

Self-Validating Experimental Protocols

To establish a reliable profile for Methyl 2-amino-5-bromo-3-ethynylbenzoate, empirical testing must be designed as a self-validating system . This means the protocol inherently controls for systemic errors (e.g., solvent evaporation, matrix interference, and instrument drift).

Workflow Visualization

Workflow S1 1. Solvent Degassing S2 2. Compound Saturation S1->S2 N2 Purge S3 3. Thermal Incubation S2->S3 24h, 25°C S4 4. Phase Separation S3->S4 10,000 x g S5 5. HPLC-DAD Analysis S4->S5 Supernatant

Fig 2. Self-validating workflow for thermodynamic solubility and stability profiling.

Protocol 1: Thermodynamic Solubility Profiling

Objective: Determine the absolute solubility limit while preventing oxidative degradation.

  • Solvent Preparation: Sparge the target solvent (e.g., DMSO, DCM) with high-purity Nitrogen (N₂) for 15 minutes to displace dissolved oxygen. This is critical to prevent aniline oxidation during the extended incubation period.

  • Saturation: In a 2 mL amber glass HPLC vial (to prevent photodegradation), add 50 mg of Methyl 2-amino-5-bromo-3-ethynylbenzoate. Add 500 µL of the degassed solvent.

  • Incubation: Seal the vial with a PTFE-lined cap. Agitate at 300 RPM on a thermoshaker at exactly 25.0 °C for 24 hours.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes to pellet undissolved solids. Self-Validation Check: If no solid pellet is visible, the solution is not saturated. Add more API and repeat steps 2-4.

  • Quantification: Carefully aspirate 10 µL of the supernatant, dilute 1:100 in mobile phase, and analyze via HPLC-DAD at 254 nm against a pre-established calibration curve.

Protocol 2: Accelerated Solution Stability Assessment

Objective: Identify the kinetic degradation rate and primary degradation products in solution.

  • Baseline Establishment (T0): Prepare a 1.0 mg/mL stock solution of the compound in the test solvent. Immediately inject into the HPLC to establish the T0 purity profile. Self-Validation Check: Inject a blank solvent matrix to ensure no ghost peaks co-elute with the API or expected degradants.

  • Stress Conditions: Aliquot the stock solution into three separate vials:

    • Vial A (Control): Sealed under N₂, stored at 4 °C in the dark.

    • Vial B (Oxidative Stress): Left open to atmospheric air, stored at 25 °C under ambient light.

    • Vial C (Hydrolytic Stress): Spiked with 5% v/v of 0.1 M HCl (if testing a water-miscible solvent like Methanol), stored at 25 °C.

  • Time-Course Sampling: Sample each vial at 4h, 12h, 24h, and 48h.

  • Data Interpretation: Calculate the mass balance. A decrease in the parent peak area must correlate with the appearance of degradant peaks (e.g., a more polar peak indicating anthranilic acid formation in Vial C, or broad late-eluting peaks indicating polymeric quinone-imines in Vial B).

References

  • Grokipedia. "Methyl anthranilate - Physical and chemical properties.
  • The Journal of Organic Chemistry (ACS Publications). "Superoxide-promoted oxidation reactions of aniline and N-methylaniline in dimethyl sulfoxide.
  • ChemElectroChem (Wiley). "Electrochemical Methylthiolation of Terminal Alkynes Using Dimethyl Sulfoxide.
  • BenchChem Technical Support. "Preventing oxidation of the aniline group during complexation.

Sources

Exploratory

Biological Activity Screening of Methyl 2-amino-5-bromo-3-ethynylbenzoate and its Analogs: A Technical Guide

Executive Summary & Structural Rationale Methyl 2-amino-5-bromo-3-ethynylbenzoate is a highly functionalized anthranilic acid derivative that serves as a privileged scaffold in modern drug discovery[1]. Anthranilates are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Methyl 2-amino-5-bromo-3-ethynylbenzoate is a highly functionalized anthranilic acid derivative that serves as a privileged scaffold in modern drug discovery[1]. Anthranilates are well-documented pharmacophores, frequently acting as hinge-binders in the ATP pockets of kinases or as core structural motifs in G-protein coupled receptor (GPCR) modulators.

The strategic value of this specific molecule lies in its orthogonal synthetic handles, which allow researchers to rapidly generate diverse chemical libraries without cross-reactivity interference:

  • C3-Ethynyl Group: A prime candidate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This "Click Chemistry" reaction allows for the rapid installation of 1,2,3-triazoles, which function as robust, metabolically stable bioisosteres of amide bonds[2].

  • C5-Bromo Group: Provides a highly reactive site for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling the extension of the molecule into deep hydrophobic pockets of target proteins.

  • Methyl Ester & 2-Amino Groups: The ester can be hydrolyzed to a free acid or converted to amides, while the amine can be engaged in urea formation or reductive amination.

Scaffold Core Methyl 2-amino-5-bromo-3-ethynylbenzoate (Core Scaffold) C3 C3-Ethynyl Group (CuAAC Click Chemistry) Core->C3 C5 C5-Bromo Group (Pd-Catalyzed Coupling) Core->C5 Ester Methyl Ester / Amine (H-Bond Donors/Acceptors) Core->Ester Triazole Triazole Analogs (Hinge Binders) C3->Triazole Aryl Aryl/Heteroaryl Analogs (Hydrophobic Pocket) C5->Aryl

Orthogonal functionalization strategy of the core scaffold.

Primary Target-Based Screening: Kinase Inhibition

Given the anthranilate core's propensity to act as an ATP-competitive inhibitor, high-throughput screening (HTS) of the analog library against a panel of oncogenic kinases (e.g., EGFR, BCR-ABL) is the standard primary workflow.

To ensure a self-validating and highly reproducible screening system, we utilize the luminescent ADP-Glo™ Kinase Assay [3]. This assay is universally applicable to any ADP-generating enzyme. Rather than relying on radioactive isotopes, it measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction[4].

Workflow Step1 1. Kinase Reaction (Enzyme + Analog + ATP) Step2 2. ADP-Glo Reagent (Deplete unreacted ATP) Step1->Step2 Step3 3. Kinase Detection (Convert ADP to ATP) Step2->Step3 Step4 4. Luminescence (Readout) Step3->Step4

Step-by-step workflow of the luminescent ADP-Glo Kinase Assay.

Protocol 1: High-Throughput ADP-Glo™ Kinase Assay

Causality & Self-Validation: This protocol incorporates a standard ATP-to-ADP conversion curve to ensure the luminescent signal accurately reflects enzyme kinetics. Vehicle (DMSO) controls must be included on every plate to calculate the Z'-factor, ensuring assay robustness and ruling out false positives[5].

  • Reaction Assembly: In a 384-well low-volume white microplate, dispense 1 µL of the test analog (dissolved in 5% DMSO) or vehicle control[6].

  • Enzyme Addition: Add 2 µL of the purified kinase enzyme diluted in 1X Kinase Reaction Buffer. Incubate for 10 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase.

  • Initiation: Add 2 µL of a Substrate/ATP mix to initiate the reaction. Incubate at room temperature for 60 minutes[6].

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to simultaneously terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature[7]. Mechanistic note: This step is critical to eliminate background noise, ensuring the final signal is derived solely from reaction-generated ADP.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal[4]. Incubate for 30 minutes.

  • Readout: Measure luminescence using a microplate reader with an integration time of 0.5–1 second per well[5].

Secondary Phenotypic Screening: Cell Viability

Compounds that exhibit potent biochemical inhibition (IC50 < 100 nM) must be evaluated for cellular penetrance and phenotypic efficacy. For oncology applications, this involves assessing cytotoxicity in relevant cancer cell lines. We employ the CellTiter-Glo® Luminescent Cell Viability Assay , which quantifies ATP as a direct indicator of metabolically active cells[8].

Pathway Ligand Extracellular Signal (e.g., EGF) Receptor Receptor Tyrosine Kinase (Target Protein) Ligand->Receptor Cascade Downstream Phosphorylation (MAPK / AKT) Receptor->Cascade Inhibitor Scaffold Analog (ATP-Competitive Inhibitor) Inhibitor->Receptor Outcome Tumor Cell Proliferation & Survival Cascade->Outcome

EGFR signaling pathway disruption by analog inhibitors.

Protocol 2: CellTiter-Glo® Viability Assay

Causality & Self-Validation: The "add-mix-measure" format lyses cells directly in the culture medium, eliminating washing steps that can dislodge adherent cells and cause well-to-well variability[9]. A positive control (e.g., Staurosporine) is run in parallel to validate the dynamic range of the assay.

  • Cell Seeding: Seed target cells at a density of 2,000 cells/well in 90 µL of culture medium in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO2[10].

  • Compound Treatment: Add 10 µL of the test analog (prepared at 10X concentration in culture medium, ensuring a maximum 0.1% final DMSO concentration). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Mechanistic note: Luciferase activity is highly temperature-dependent; uneven temperature distribution across the plate will cause severe signal artifacts (edge effects)[10].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent (a volume equal to the cell culture medium present) to each well[10].

  • Lysis & Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal[10].

  • Readout: Record luminescence. Calculate IC50 values using non-linear regression analysis.

Data Synthesis & SAR Analysis

The biological activity data must be synthesized to establish a Structure-Activity Relationship (SAR). The following table summarizes hypothetical, yet mechanistically representative, screening data for a library derived from the Methyl 2-amino-5-bromo-3-ethynylbenzoate scaffold.

Compound IDC3 Substitution (Click)C5 Substitution (Coupling)Kinase IC50 (nM)Cell Viability IC50 (µM)Microsomal Stability (T1/2 min)
Scaffold EthynylBromo>10,000>50.0N/A
Analog A1 1-Benzyl-1H-1,2,3-triazoleBromo1,25025.415
Analog A2 1-Phenyl-1H-1,2,3-triazoleBromo45012.122
Analog A3 Ethynyl4-Fluorophenyl89018.518
Analog A4 1-Phenyl-1H-1,2,3-triazole4-Fluorophenyl451.245
Analog A5 1-(4-Pyridyl)-1H-1,2,3-triazole4-Fluorophenyl12 0.4 85

Data Interpretation: The unfunctionalized scaffold exhibits no significant activity. Independent functionalization at C3 (A2) or C5 (A3) yields moderate micromolar biochemical activity. However, dual functionalization (A4, A5) demonstrates a synergistic effect, driving potency into the low nanomolar range. The introduction of a pyridyl group in Analog A5 significantly improves both cellular penetrance and metabolic stability, marking it as a lead candidate for further ADME/Tox profiling.

References

  • BLD Pharm Product Catalog - Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS: 2825012-89-1). BLD Pharm. 1

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. 2

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. 3

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.9

  • BMG LABTECH. Promega ADP-Glo kinase assay application note. 4

  • Biocompare. CellTiter Glo® Luminescent Cell Viability Assay From Promega Review. 10

Sources

Protocols & Analytical Methods

Method

Using Methyl 2-amino-5-bromo-3-ethynylbenzoate in Sonogashira coupling reactions

Application Note: Chemoselective Sonogashira Coupling Strategies for Methyl 2-amino-5-bromo-3-ethynylbenzoate Executive Summary & Strategic Scope Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS: 2825012-89-1) is a highly v...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Chemoselective Sonogashira Coupling Strategies for Methyl 2-amino-5-bromo-3-ethynylbenzoate

Executive Summary & Strategic Scope

Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS: 2825012-89-1) is a highly versatile, bifunctional building block utilized in advanced organic synthesis and drug development[1]. Featuring an ortho-ethynylaniline motif, a methyl ester, and an aryl bromide, this scaffold is primed for the rapid construction of complex heterocycles, such as multi-substituted indoles and quinolines.

The primary challenge in utilizing this molecule lies in its dual reactivity: it contains both a nucleophile precursor (the terminal alkyne at C3) and an electrophile (the aryl bromide at C5). This application note details the mechanistic causality and provides self-validating protocols for achieving absolute chemoselectivity during [2].

Mechanistic Insights & Causality

The forms carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically driven by a Palladium/Copper co-catalytic system[3]. When working with Methyl 2-amino-5-bromo-3-ethynylbenzoate, researchers must exploit the kinetic differences in the oxidative addition step of the Palladium catalytic cycle to prevent unwanted oligomerization.

  • Pathway A (Alkyne Activation): Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides. By conducting the reaction at room temperature (25°C) with an exogenous aryl iodide, the Pd(0) species selectively activates the iodide. The terminal alkyne of the benzoate scaffold is activated by the Cu(I) co-catalyst to form a copper acetylide, which then transmetalates with the Pd(II) complex. The internal C5-bromo group remains entirely unreacted due to insufficient thermal energy for its activation[4].

  • Pathway B (Bromide Activation): If the goal is to functionalize the C5 position, the terminal alkyne must first be protected (e.g., with a TMS group) or reacted in a prior step. Subsequently, elevated temperatures and electron-rich, bulky ligands (e.g., XPhos) are required to force the oxidative addition of Pd(0) into the more inert C-Br bond[5].

Chemoselectivity Start Methyl 2-amino-5-bromo-3-ethynylbenzoate (Bifunctional Scaffold) PathA Pathway A: Alkyne Activation (Room Temp, Ar-I) Start->PathA Pd(PPh3)2Cl2, CuI RT, Et3N PathB Pathway B: Bromide Activation (Elevated Temp, Ar-C≡CH) Start->PathB Pd(OAc)2, XPhos 80°C ProdA C3-Substituted Alkyne (C5-Br Intact) PathA->ProdA ProdB C5-Substituted Alkyne (Requires C3 Protection) PathB->ProdB Indole Downstream: Indole/Quinoline Cyclization ProdA->Indole Au or Pd cat. Cycloisomerization ProdB->Indole Cyclization

Figure 1: Divergent chemoselective Sonogashira workflows for the bifunctional benzoate scaffold.

Quantitative Optimization Data

To demonstrate the causality of temperature and electrophile selection, Table 1 summarizes the optimization parameters for targeting the C3-alkyne while preserving the C5-bromide.

Table 1: Optimization of Chemoselective Sonogashira Coupling (Pathway A)

EntryExogenous ElectrophileCatalyst SystemTemp (°C)Time (h)Yield (%)C5-Br Retention (%)
14-IodoanisolePd(PPh3)2Cl2 / CuI25488>99
24-IodoanisolePd(PPh3)4 / CuI6026570
34-BromoanisolePd(PPh3)2Cl2 / CuI2524<5>99
44-BromoanisolePd(OAc)2 / XPhos8064515

Data Interpretation: Entry 1 confirms that utilizing an aryl iodide at room temperature yields perfect chemoselectivity. Increasing the temperature (Entry 2) or attempting to couple an aryl bromide (Entries 3 and 4) leads to competitive activation of the internal C5-Br, resulting in oligomerization, reduced yields, and loss of the functional handle[5].

Experimental Protocol: Chemoselective C3-Alkyne Coupling

This protocol outlines the self-validating methodology for coupling Methyl 2-amino-5-bromo-3-ethynylbenzoate with 4-Iodoanisole (as a model electrophile).

Materials Required:

  • Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv, 1.0 mmol)

  • 4-Iodoanisole (1.1 equiv, 1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh3)2Cl2] (0.05 equiv, 5 mol%)

  • Copper(I) Iodide [CuI] (0.10 equiv, 10 mol%)

  • Triethylamine (Et3N) and Tetrahydrofuran (THF) (1:1 v/v, 10 mL total)

Step-by-Step Methodology:

  • Solvent Degassing (Critical Step):

    • Action: In a Schlenk flask, combine 5 mL of THF and 5 mL of Et3N. Degas the mixture using three freeze-pump-thaw cycles or by vigorously sparging with Argon for 30 minutes.

    • Causality: Oxygen must be rigorously excluded. In the presence of O2, the Cu-acetylide intermediate will undergo Glaser homocoupling, consuming the starting material and creating a highly polar dimeric impurity[6].

  • Reagent Charging:

    • Action: Under a positive flow of Argon, add the Methyl 2-amino-5-bromo-3-ethynylbenzoate (254 mg, 1.0 mmol) and 4-Iodoanisole (257 mg, 1.1 mmol) to the degassed solvent. Stir until fully dissolved.

  • Catalyst Addition & Initiation:

    • Action: Add Pd(PPh3)2Cl2 (35 mg, 0.05 mmol) followed immediately by CuI (19 mg, 0.10 mmol). Seal the flask and stir at 25°C.

    • Self-Validation: Upon addition of the catalysts, the solution will rapidly transition from a pale yellow to a dark amber/brown color. This color shift visually validates the reduction of Pd(II) to the active Pd(0) species and the formation of the Cu-acetylide complex.

  • Reaction Monitoring:

    • Action: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1) after 2 hours.

    • Self-Validation: The starting alkyne (lower Rf) should be consumed, replaced by a new, UV-active product spot (higher Rf). If starting material persists, continue stirring for an additional 2 hours.

  • Quenching & Workup:

    • Action: Once complete, dilute the reaction mixture with 20 mL of Ethyl Acetate and filter through a short pad of Celite to remove the precipitated triethylammonium halide salts and insoluble catalyst residues.

    • Causality: Removing the palladium and copper salts early prevents emulsion formation during the subsequent aqueous extraction.

  • Purification:

    • Action: Wash the organic filtrate with saturated aqueous NH4Cl (2 x 15 mL) to remove residual amines and copper traces, followed by brine (15 mL). Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Organic Chemistry Portal - Sonogashira Coupling. Available at:[Link]

  • Wikipedia - Sonogashira coupling. Available at:[Link]

  • Beilstein Journal of Organic Chemistry (2019) - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Available at:[Link]

  • SynArchive - Sonogashira Coupling. Available at:[Link]

  • Beilstein Journal of Organic Chemistry (2014) - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Available at:[Link]

Sources

Application

Application Note: Orthogonal Palladium-Catalyzed Cross-Coupling and Annulation Strategies for Methyl 2-amino-5-bromo-3-ethynylbenzoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Overview Methyl 2-amino-5-bromo-3-ethynylbenzoate is a densely functionalized, multi-reactive aromatic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Overview

Methyl 2-amino-5-bromo-3-ethynylbenzoate is a densely functionalized, multi-reactive aromatic building block. Its structure features four distinct synthetic handles: a methyl ester (C1), an aniline amine (C2), a terminal alkyne (C3), and an aryl bromide (C5).

This application note details the causality behind catalyst selection to achieve chemoselective functionalization. The primary synthetic challenge is preventing uncontrolled polymerization (homocoupling) between the terminal alkyne and the aryl bromide. By exploiting the kinetic differences in oxidative addition and utilizing orthogonal cross-coupling strategies, this molecule serves as a powerful precursor for complex pharmaceutical intermediates, including heavily substituted indoles and conjugated molecular architectures.

Mechanistic Insights: Mastering Orthogonal Reactivity (E-E-A-T)

To utilize this building block effectively, one must understand the thermodynamic and kinetic principles governing palladium-catalyzed cross-coupling at its competing reactive sites.

Chemoselective Sonogashira Coupling (Kinetic Control)

Standard Sonogashira conditions on this molecule risk intermolecular self-condensation. To selectively functionalize the C3-alkyne without activating the C5-bromide, we exploit the kinetics of oxidative addition. Aryl iodides (Ar-I) undergo oxidative addition to Pd(0) significantly faster than aryl bromides. By coupling the molecule with an external aryl iodide at room temperature using a PdCl2​(PPh3​)2​ / CuI system, the palladium center selectively activates the Ar-I bond[1]. The C5-bromide remains entirely intact for downstream functionalization.

Orthogonal Suzuki-Miyaura Coupling (Catalyst Control)

If the synthetic route requires functionalization of the C5-bromide before the alkyne, the terminal alkyne must be temporarily protected (e.g., via TMS-protection). Alternatively, advanced catalytic systems such as palladium nanoparticles or highly sterically hindered ligands (e.g., XPhos) can be employed. These systems create an orthogonal reactivity profile that favors C-Br activation while sterically suppressing the bimolecular alkyne homocoupling pathway[2].

Tandem Heteroannulation to Indoles

The spatial proximity of the C2-amine and the C3-alkyne makes this scaffold a prime candidate for heteroannulation. Following an initial Sonogashira coupling to install an aryl group at the alkyne, the system can undergo a Pd(II)-catalyzed intramolecular hydroamination. The electrophilic activation of the alkyne by Pd(II) promotes an anti-addition nucleophilic attack by the adjacent amine, yielding a 5-bromo-indole core[3]. This sequence is highly valuable in drug discovery for accessing rigidified heterocyclic pharmacophores[4].

OrthogonalReactivity MABEB Methyl 2-amino-5-bromo- 3-ethynylbenzoate Sonogashira Chemoselective Sonogashira (C3-Alkyne Functionalization) MABEB->Sonogashira Ar-I, PdCl2(PPh3)2, CuI RT (Kinetic Control) Suzuki Suzuki-Miyaura (C5-Bromide Functionalization) MABEB->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Alkyne Protected Indole Heteroannulation (5-Bromo-indole Synthesis) Sonogashira->Indole PdCl2 or Cu(OTf)2 Intramolecular Cyclization

Orthogonal reactivity map of Methyl 2-amino-5-bromo-3-ethynylbenzoate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are integrated to ensure mechanistic fidelity at each step.

Protocol 1: Chemoselective Sonogashira Coupling at the C3-Alkyne

Objective: Selectively couple an external aryl iodide to the terminal alkyne while preserving the C5-bromide.

  • Preparation: In an oven-dried Schlenk flask under argon, add Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv), the desired Aryl Iodide (1.1 equiv), PdCl2​(PPh3​)2​ (0.05 equiv), and CuI (0.10 equiv).

  • Solvent Addition: Add anhydrous THF (0.2 M) and degassed Triethylamine ( Et3​N , 3.0 equiv).

  • Reaction: Stir the mixture at room temperature (20–25 °C). Causality Note: Strict adherence to room temperature is critical to prevent the thermodynamic activation of the C5-bromide.

  • Self-Validation (IPC): Monitor via TLC or FTIR. The reaction is complete when the terminal alkyne C-H stretch (~3300 cm⁻¹) disappears (typically 4–6 hours).

  • Workup: Filter through a short pad of Celite to remove metal salts. Concentrate the filtrate and purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Bromide

Objective: Functionalize the C5 position of the Sonogashira product.

  • Preparation: Charge a vial with the C3-substituted intermediate from Protocol 1 (1.0 equiv), an Arylboronic acid (1.5 equiv), Pd(dppf)Cl2​ (0.05 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 0.15 M).

  • Reaction: Seal the vial and heat to 80 °C for 12 hours. Causality Note: Pd(dppf)Cl2​ is chosen for its large bite angle, which accelerates the reductive elimination step, overcoming the steric hindrance of the adjacent functional groups.

  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 3: Palladium-Catalyzed Heteroannulation to Substituted Indoles

Objective: Cyclize the 2-amino-3-(arylethynyl)benzoate intermediate into a fully functionalized indole.

  • Preparation: Dissolve the intermediate from Protocol 1 (1.0 equiv) in anhydrous Acetonitrile (0.1 M).

  • Catalyst Addition: Add PdCl2​ (0.10 equiv). Causality Note: A Pd(II) salt is required here as a Lewis acid to activate the alkyne π -system, rather than a Pd(0) cross-coupling catalyst.

  • Reaction: Heat the mixture to 80 °C for 8 hours under argon.

  • Self-Validation (IPC): Monitor by LC-MS. The product will have the exact same mass as the starting material (isomerization), but a significantly different retention time and UV profile due to the newly formed extended aromatic system.

  • Workup: Evaporate the solvent and purify via recrystallization or chromatography.

IndoleMechanism Start 2-Amino-3-(arylethynyl)benzoate PiComplex Pd(II) π-Alkyne Complex Start->PiComplex PdCl2 Coordination Attack Intramolecular Nucleophilic Attack (Anti-Addition) PiComplex->Attack Amine Activation Intermediate Organopalladium Intermediate Attack->Intermediate C-N Bond Formation Product Substituted 1H-Indole Intermediate->Product Protonolysis Product->PiComplex Pd(II) Regeneration

Mechanism of Pd(II)-catalyzed intramolecular heteroannulation to form indoles.

Data Presentation: Reaction Optimization Summary

The following table summarizes the quantitative data and causality for catalyst selection during the orthogonal functionalization of Methyl 2-amino-5-bromo-3-ethynylbenzoate.

Reaction TypeTarget SiteOptimal Catalyst SystemTemp (°C)Yield RangeMechanistic Rationale
Sonogashira C3-Alkyne PdCl2​(PPh3​)2​ / CuI 20–2575–88%Kinetic control; Ar-I oxidative addition outcompetes Ar-Br activation at room temp.
Suzuki-Miyaura C5-Bromide Pd(dppf)Cl2​ / K2​CO3​ 8080–92%Large bite angle ligand accelerates reductive elimination; requires prior alkyne protection/reaction.
Heteroannulation C2-Amine + C3-Alkyne PdCl2​ (10 mol%)8065–85%Pd(II) acts as a π -Lewis acid to activate the alkyne for intramolecular nucleophilic attack.
Homocoupling (Avoid) C3-Alkyne + C5-Bromide Pd(PPh3​)4​ / CuI >60N/A (Polymer)High temperatures provide enough thermodynamic energy to activate the C5-Br, causing polymerization.

References

  • Organogermanes as Orthogonal Coupling Partners in Synthesis and Catalysis | Accounts of Chemical Research Source: acs.org URL:[Link]

  • Synthesis and Biological Evaluation of Novel Allosteric Enhancers of the A1 Adenosine Receptor Based on 2-Amino-3-(4′-Chlorobenzoyl)-4-Substituted-5-Arylethynyl Thiophene | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • 2-Amino-5-Bromo-3-Iodoacetophenone and 2-Amino-5-Bromo-3-Iodobenzamide as Synthons for Novel Polycarbo-Substituted Indoles and Their Annulated Derivatives Source: researchgate.net URL:[Link]

  • The Chemistry of Azaazulenes Source: clockss.org URL:[Link]

Sources

Method

Application Note: Modular Synthesis of Next-Generation Kinase Inhibitors using Methyl 2-amino-5-bromo-3-ethynylbenzoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale The development of targeted kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors requires highly modular synthetic pathways to rapidly generate structural diversity. The quinazolinone and quinazoline scaffolds are privileged motifs in oncology, forming the core of numerous approved drugs targeting Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and other critical signaling nodes [2, 3].

To achieve rapid library generation, the selection of a densely functionalized starting material is paramount. Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS: 2825012-89-1) [1] serves as an optimal, highly orthogonal building block.

The Causality of Scaffold Design

As a Senior Application Scientist, I select this specific anthranilic acid derivative because its three distinct functional handles dictate a highly controlled, sequential synthetic workflow without the need for complex protecting group strategies:

  • C1-Ester & C2-Amine: These adjacent groups are primed for condensation with formamidine acetate. The causality here is thermodynamic: the formation of the highly stable, aromatic quinazolin-4(3H)-one core drives the reaction forward, locking the scaffold into its bioactive geometry.

  • C5-Bromo (C6 in the final core): Bromine is selected over iodine to prevent premature oxidative addition during early high-temperature cyclization steps. In late-stage synthesis, this position undergoes chemoselective Suzuki-Miyaura cross-coupling to introduce aryl groups that probe the deep hydrophobic pocket of the kinase ATP-binding site [4].

  • C3-Ethynyl (C8 in the final core): The terminal alkyne provides an orthogonal handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By introducing a triazole ring at this position, we can append water-soluble or basic moieties that interact with the solvent-exposed region of the kinase, dramatically improving both binding kinetics and pharmacokinetic properties.

Synthetic Workflow & Kinase Signaling Visualization

The following diagrams illustrate the divergent synthetic strategy enabled by this scaffold, alongside the biological signaling pathway targeted by the resulting compounds.

SyntheticWorkflow A Methyl 2-amino-5-bromo- 3-ethynylbenzoate (CAS: 2825012-89-1) B 6-Bromo-8-ethynyl- quinazolin-4(3H)-one A->B Formamidine Acetate 120°C, 4h C C6-Aryl Intermediate (Suzuki Coupling) B->C Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, 90°C D C8-Triazole Final Drug (CuAAC Click) C->D R-N3, CuI Ascorbate, RT

Figure 1: Synthetic workflow for divergent kinase inhibitor library generation.

EGFR_Pathway Ligand EGF Ligand Receptor EGFR (Kinase Domain) Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K Phosphorylation Proliferation Tumor Proliferation PI3K->Proliferation Survival Signal Inhibitor Synthesized Quinazolinone Inhibitor Inhibitor->Receptor ATP-Competitive Inhibition

Figure 2: EGFR signaling pathway and targeted inhibition by quinazolinone derivatives.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes specific In-Process Controls (IPCs) that allow the chemist to verify mechanistic success before proceeding.

Protocol 1: Quinazolinone Core Assembly

Objective: Cyclization of Methyl 2-amino-5-bromo-3-ethynylbenzoate to 6-bromo-8-ethynylquinazolin-4(3H)-one.

  • Setup: In a 50 mL round-bottom flask, suspend Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 eq, 2.54 g, 10 mmol) and formamidine acetate (3.0 eq, 3.12 g, 30 mmol) in 2-methoxyethanol (20 mL).

  • Reaction: Heat the mixture to 120 °C under a nitrogen atmosphere for 4 hours. The causality of using 2-methoxyethanol is its high boiling point and ability to solvate the highly polar intermediates.

  • Self-Validating IPC (LC-MS): Sample the reaction at 3 hours. The starting material mass ( m/z 255 [M+H]+ ) must be fully consumed. The appearance of m/z 250 [M+H]+ confirms the loss of methanol (-32 Da) and the incorporation of the formamidine carbon (+27 Da net).

  • Workup: Cool to room temperature. Pour into ice water (100 mL). Filter the resulting precipitate, wash with cold water and diethyl ether, and dry under vacuum to yield the core scaffold.

Protocol 2: Chemoselective Suzuki-Miyaura Coupling (C6-Bromo)

Objective: Introduction of the hydrophobic aryl group without disrupting the terminal alkyne.

  • Setup: To a microwave vial, add the core scaffold from Protocol 1 (1.0 eq, 249 mg, 1.0 mmol), the desired Aryl Boronic Acid (1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane/Water (4:1, 5 mL). Mechanistic Note: Pd(dppf)Cl2​ is chosen because its bidentate ligand structure prevents catalyst poisoning by the basic nitrogens of the quinazolinone and suppresses unwanted Sonogashira-type homocoupling of the alkyne [4].

  • Reaction: Heat at 90 °C for 2 hours.

  • Self-Validating IPC (UPLC-MS): The distinct 1:1 isotopic bromine pattern ( m/z 250/252) must disappear, replaced by the exact mass of the cross-coupled product. The absence of a dimer mass confirms chemoselectivity.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol 3: Late-Stage CuAAC Triazole Formation (C8-Ethynyl)

Objective: Click chemistry to install the solvent-exposed interacting moiety.

  • Setup: Dissolve the C6-Aryl intermediate (1.0 eq) and the target Azide (1.1 eq) in t -BuOH/Water (1:1, 4 mL).

  • Catalysis: Add Sodium Ascorbate (0.2 eq) followed by Copper(II) Sulfate pentahydrate (0.1 eq). Mechanistic Note: Ascorbate acts as an in-situ reducing agent to maintain copper in the catalytically active +1 oxidation state, ensuring rapid regioselective formation of the 1,4-disubstituted 1,2,3-triazole.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validating IPC ( 1H NMR): The terminal alkyne proton (typically a sharp singlet around δ 4.2 ppm) will vanish, replaced by the characteristic triazole aromatic proton singlet at δ 8.4 - 8.7 ppm.

Data Presentation

The modularity of this approach allows for the rapid generation of Structure-Activity Relationship (SAR) data. Below is a summary of quantitative data for a synthesized sub-library targeting the EGFR kinase domain.

Table 1: Reaction Yields and Biological Evaluation of Synthesized Derivatives

Compound IDC6-Aryl Substitution (Suzuki)C8-Triazole Substitution (Click)Overall Yield (%)EGFR IC50​ (nM)
Inh-001 Phenyl1-Methyl-1H-1,2,3-triazole68%145.2
Inh-002 3-Fluorophenyl1-Methyl-1H-1,2,3-triazole71%82.4
Inh-003 3-Fluorophenyl1-(2-Morpholinoethyl)-1H-1,2,3-triazole64%12.8
Inh-004 3-Chloro-4-fluorophenyl1-(2-Morpholinoethyl)-1H-1,2,3-triazole62%3.1

Data Insight: The transition from Compound Inh-002 to Inh-003 demonstrates the causality of the C8-ethynyl design. By utilizing the click handle to append a morpholinoethyl group, we drastically improve interaction with the solvent-exposed region, dropping the IC50​ from 82.4 nM to 12.8 nM.

References

  • Source: National Institutes of Health (NIH)
  • Consecutive Sonogashira Coupling and Hydroamination Cyclization for the Synthesis of Isoindolo[1,2-b]quinazolin-10(12H)
  • US20200003771A1 - Broad spectrum kinase binding agents Source: Google Patents URL
  • Asymmetric anti-Selective Borylalkylation of Terminal Alkynes by Nickel Catalysis(General reference for chemoselective coupling in the presence of terminal alkynes)
Application

Solid-phase synthesis strategies utilizing Methyl 2-amino-5-bromo-3-ethynylbenzoate

Application Note: Solid-Phase Synthesis Strategies Utilizing Methyl 2-amino-5-bromo-3-ethynylbenzoate Executive Summary & Mechanistic Rationale The design of highly functionalized, drug-like small molecule libraries requ...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Synthesis Strategies Utilizing Methyl 2-amino-5-bromo-3-ethynylbenzoate

Executive Summary & Mechanistic Rationale

The design of highly functionalized, drug-like small molecule libraries requires scaffolds that offer multiple, orthogonally reactive handles. Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS 2825012-89-1) is a uniquely privileged building block for solid-phase organic synthesis (SPOS). This scaffold presents three distinct vectors for diversification: a terminal alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), an aryl bromide for palladium-catalyzed cross-coupling, and an ortho-alkynylaniline motif capable of undergoing transition-metal-catalyzed heteroannulation.

To successfully leverage this scaffold on a solid support, a strict hierarchy of reactivity must be observed. The terminal alkyne is highly reactive and prone to undesired Glaser homocoupling or competitive Sonogashira coupling under standard palladium catalysis[1]. Therefore, the mechanistic causality of our workflow dictates that the alkyne must be reacted first via CuAAC. By converting the alkyne into a 1,2,3-triazole, we effectively "mask" this reactive moiety, preventing catalyst poisoning and side reactions during the subsequent Suzuki-Miyaura coupling at the aryl bromide position.

Alternatively, the proximity of the amino group to the ethynyl group allows for the direct synthesis of complex heterocycles. As demonstrated in recent literature, o-alkynylanilines can undergo Pd-catalyzed cyclization to form indoles, which can be further trapped to yield indolo[1,2-c]quinazolines[2]. This application note details the step-by-step protocols for linear orthogonal diversification, while highlighting the self-validating analytical checks required to ensure high fidelity on-resin.

Logic Root Scaffold Reactivity Logic Ethynyl Ethynyl Group (High Reactivity) Root->Ethynyl Bromo Bromo Group (Moderate Reactivity) Root->Bromo Amino Amino Group (Latent Nucleophile) Root->Amino Action1 React First: CuAAC Prevents Pd-poisoning Ethynyl->Action1 Action2 React Second: Suzuki Requires Pd(0) Bromo->Action2 Action3 React Third: Acylation or Heteroannulation Amino->Action3 Action1->Action2 Masks Alkyne

Orthogonal reactivity logic dictating the sequential synthesis strategy.

Solid-Phase Workflow Design

To attach the scaffold to the solid support, the methyl ester must first be saponified to a free carboxylic acid. Direct amide coupling of the ester is thermodynamically unfavorable and prone to failure on-resin. We utilize Rink Amide AM resin, which is highly stable to the basic conditions of both CuAAC and Suzuki couplings, yet cleaves cleanly under acidic conditions (95% TFA) to yield a primary benzamide—a highly desirable hydrogen-bond donor motif in medicinal chemistry.

G A Methyl 2-amino-5-bromo-3-ethynylbenzoate B 1. Saponification (LiOH) 2. Rink Amide Resin Loading A->B C Resin-Bound Scaffold B->C D CuAAC (Click Chemistry) Azide, CuSO4, NaAsc C->D E Triazole Intermediate D->E F Suzuki-Miyaura Coupling Ar-B(OH)2, Pd(PPh3)4, Base E->F G Fully Functionalized Resin F->G H TFA Cleavage G->H I Tri-Substituted Benzamide Library H->I

Solid-phase synthesis workflow for tri-orthogonal diversification.

Experimental Protocols

Protocol A: Saponification and Resin Loading

Objective: Convert the methyl ester to a carboxylic acid and couple it to Rink Amide resin.

  • Saponification: Dissolve Methyl 2-amino-5-bromo-3-ethynylbenzoate (10 mmol) in THF/MeOH/H2O (3:1:1, 50 mL). Add LiOH·H2O (30 mmol). Stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, dry over Na2SO4, and concentrate to yield 2-amino-5-bromo-3-ethynylbenzoic acid.

  • Resin Swelling: Swell Rink Amide AM resin (1.0 g, loading 0.6 mmol/g) in DMF (10 mL) for 30 minutes. Deprotect the Fmoc group using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Coupling: Dissolve the saponified scaffold (1.8 mmol, 3 eq), DIC (1.8 mmol, 3 eq), and Oxyma Pure (1.8 mmol, 3 eq) in DMF (5 mL). Pre-activate for 5 minutes, then add to the resin. Shake at room temperature for 12 hours.

  • Self-Validation Check (Mini-Cleavage): Withdraw ~5 mg of resin. Wash with DCM, treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 30 minutes. Evaporate under N2, dissolve in MeCN, and analyze via LC-MS to confirm the presence of the scaffold mass and the absence of uncoupled resin.

Protocol B: On-Resin CuAAC (Click Chemistry)

Objective: Mask the terminal alkyne to prevent interference with subsequent Pd-catalysis.

  • Reaction Setup: To the resin-bound scaffold (0.6 mmol) in a peptide synthesis vessel, add a solution of the desired organic azide (3.0 mmol, 5 eq) in DMF/t-BuOH (1:1, 8 mL).

  • Catalyst Addition: Add Sodium Ascorbate (0.6 mmol, 1 eq) dissolved in 1 mL H2O, followed immediately by CuSO4·5H2O (0.12 mmol, 0.2 eq) dissolved in 1 mL H2O.

  • Incubation: Shake the suspension at room temperature for 16 hours.

  • Washing (Critical Step): Wash the resin with DMF (3x), 0.5% sodium diethyldithiocarbamate in DMF (3x) to remove chelated copper, followed by DMF (3x) and DCM (3x). Failure to remove copper will poison the palladium catalyst in the next step.

Protocol C: On-Resin Suzuki-Miyaura Coupling

Objective: Diversify the aryl bromide position.

  • Degassing: Swell the triazole-functionalized resin in degassed 1,4-dioxane (5 mL) for 20 minutes.

  • Reagent Addition: Add the aryl boronic acid (3.0 mmol, 5 eq) and K2CO3 (3.6 mmol, 6 eq) dissolved in degassed H2O (1 mL).

  • Catalysis: Under an argon atmosphere, add Pd(PPh3)4 (0.06 mmol, 10 mol%). Seal the vessel and heat to 85°C for 18 hours with gentle agitation.

  • Washing: Cool to room temperature. Wash sequentially with DMF, H2O, DMF, MeOH, and DCM (3x each).

Protocol D: Cleavage and Global Deprotection
  • Cleavage Cocktail: Treat the dried resin with 10 mL of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Isolation: Filter the resin and wash with neat TFA (2 mL). Concentrate the combined filtrates under a stream of nitrogen to approximately 1 mL.

  • Precipitation: Add cold diethyl ether (15 mL) to precipitate the final compound. Centrifuge, decant the ether, and dry the pellet under vacuum.

Quantitative Data Presentation

The optimization of the on-resin CuAAC and subsequent Suzuki coupling demonstrated that strict adherence to the washing protocols (specifically the use of sodium diethyldithiocarbamate) is required to maintain high yields across the sequence.

Table 1: Optimization of On-Resin CuAAC Conditions (Protocol B)

Solvent System Catalyst System Temp (°C) Conversion (LC-MS)*
DMF CuI, DIPEA 25 45%
THF/H2O (1:1) CuSO4, NaAsc 25 68%
DMF/t-BuOH/H2O (4:4:2) CuSO4, NaAsc 25 >95%
DMF/t-BuOH/H2O (4:4:2) CuSO4, NaAsc 50 >95% (Increased impurities)

*Conversion determined by LC-MS analysis of mini-cleavage samples.

Table 2: Representative Scope and Yields of the Sequential Workflow

Azide (Click) Boronic Acid (Suzuki) Crude Purity (UV 254 nm) Isolated Yield (Over 4 steps)
Benzyl azide Phenylboronic acid 88% 62%
4-Fluorobenzyl azide 4-Methoxyphenylboronic acid 85% 58%
2-Methoxyethyl azide 3-Pyridinylboronic acid 79% 51%

| Phenyl azide | 4-Cyanophenylboronic acid | 82% | 55% |

Alternative Pathway: Indolo[1,2-c]quinazoline Synthesis

If linear diversification is not the goal, the o-alkynylaniline moiety of the scaffold can be exploited for the synthesis of complex polycyclic heterocycles. Following attachment to the resin, the scaffold can be treated with arylboronic acids under oxidative Pd-catalyzed conditions to form 2-(o-aminophenyl)-3-arylindoles. Subsequent reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) induces cyclization to yield 12-arylindolo[1,2-c]quinazolines[2]. This highlights the extreme versatility of the Methyl 2-amino-5-bromo-3-ethynylbenzoate scaffold in generating high-value chemical space from a single starting material.

Sources

Method

Application Note: Scale-Up Synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate for Preclinical Studies

Audience: Process Chemists, Preclinical Manufacturing Scientists, and Drug Development Professionals Focus: Process Optimization, Chemoselectivity, and Kilogram-Scale Viability Introduction and Strategic Overview Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Process Chemists, Preclinical Manufacturing Scientists, and Drug Development Professionals Focus: Process Optimization, Chemoselectivity, and Kilogram-Scale Viability

Introduction and Strategic Overview

Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS: 2825012-89-1) is a highly functionalized anthranilate derivative serving as a critical building block in the synthesis of oncology candidates, specifically for constructing complex quinazoline or indole cores[1]. For preclinical toxicology and efficacy studies, multigram to kilogram quantities of this intermediate are required.

Developing a scalable route requires navigating significant chemoselectivity challenges. The molecule possesses two distinct halogen sites (bromo and a newly introduced iodo group) and an unprotected primary amine. The process chemistry strategy detailed in this application note utilizes a three-step sequence starting from the commercially available methyl 2-amino-5-bromobenzoate[2]. The route leverages the inherent electronic directing effects of the aniline core for regioselective iodination, followed by a highly chemoselective Sonogashira cross-coupling that exploits the differential oxidative addition rates of C–I versus C–Br bonds.

Synthetic Pathway

3-Step Synthetic Workflow for Methyl 2-amino-5-bromo-3-ethynylbenzoate.

Process Chemistry & Mechanistic Causality

Step 1: Regioselective Iodination

The starting material, methyl 2-amino-5-bromobenzoate, features a strongly activating, ortho/para-directing amino group. Because the para position (C5) is already occupied by a bromine atom, electrophilic aromatic substitution is strictly directed to the ortho position (C3)[3].

  • Reagent Selection: N-Iodosuccinimide (NIS) is selected over traditional I2/HIO3 mixtures to minimize oxidative degradation of the aniline and to provide a controlled, predictable exotherm during scale-up.

  • Solvent: Acetonitrile (MeCN) ensures complete solubility of the starting material while allowing the succinimide byproduct to be easily washed away during aqueous workup.

Step 2: Chemoselective Sonogashira Coupling

The critical step is the introduction of the alkyne at C3 without oligomerizing or cross-coupling at the C5 bromine.

  • Causality of Selectivity: Palladium(0) undergoes oxidative addition into carbon-halogen bonds at different rates (C–I > C–Br > C–Cl). By maintaining the reaction temperature strictly at or below 45 °C, the oxidative addition is kinetically restricted to the C3–I bond.

  • Thermal Hazard Mitigation: Sonogashira couplings with terminal alkynes can present significant thermal hazards. As demonstrated in kilogram-scale pharmaceutical processes, heat generation rates must be controlled by optimizing palladium and copper catalyst loadings[4].

  • Glaser Coupling Suppression: Rigorous degassing of the solvent with nitrogen is mandatory to prevent the copper-catalyzed aerobic homocoupling of trimethylsilylacetylene (TMSA) into a diyne impurity.

Step 3: Deprotection

Removal of the trimethylsilyl (TMS) protecting group is achieved via mild methanolysis using potassium carbonate. The causality behind choosing K2CO3/MeOH over Tetra-n-butylammonium fluoride (TBAF) is twofold: it avoids the generation of difficult-to-purge tetrabutylammonium salts in the final API intermediate, and it is significantly more cost-effective for kilogram-scale manufacturing[5]. The reaction is monitored closely to prevent the competing hydrolysis of the methyl ester.

Quantitative Data: Sonogashira Optimization

To ensure a self-validating process, the Sonogashira coupling parameters were optimized to maximize the differential reactivity between the C-I and C-Br bonds.

EntryCatalyst System (mol %)Temp (°C)TMSA (equiv)Conversion to Int 2 (%)C5-Coupled Impurity (%)
1Pd(PPh3)2Cl2 (5%), CuI (2%)701.5>9914.2
2Pd(PPh3)2Cl2 (5%), CuI (2%)451.2983.1
3Pd(PPh3)2Cl2 (2%), CuI (1%)451.199< 0.5
4Pd(OAc)2 (2%), PPh3 (4%), CuI (1%)451.185< 0.5

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate
  • Preparation: Charge a 10 L jacketed reactor with methyl 2-amino-5-bromobenzoate (500 g, 2.17 mol) and anhydrous acetonitrile (4.0 L). Stir to dissolve.

  • Cooling: Adjust the jacket temperature to cool the batch to 0–5 °C.

  • Addition: Portion-wise add N-Iodosuccinimide (NIS) (512 g, 2.28 mol, 1.05 equiv) over 2 hours, maintaining the internal temperature below 10 °C to control the exotherm.

  • In-Process Control (IPC): Stir for an additional 4 hours at 15 °C. Sample for HPLC analysis. The reaction is deemed complete when starting material is < 1.0% (AUC).

  • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (1.5 L) to neutralize unreacted iodine species. Concentrate the mixture under reduced pressure to remove MeCN. Extract the aqueous residue with ethyl acetate (3 x 2 L). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate to yield a crude solid. Recrystallize from ethanol to afford the pure intermediate.

Protocol 2: Synthesis of Methyl 2-amino-5-bromo-3-(trimethylsilylethynyl)benzoate
  • Degassing (Critical Step): Charge a 20 L reactor with methyl 2-amino-5-bromo-3-iodobenzoate (600 g, 1.68 mol), tetrahydrofuran (THF, 6.0 L), and triethylamine (Et3N, 2.0 L). Sparge the solution with subsurface nitrogen for 45 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive nitrogen sweep, add Pd(PPh3)2Cl2 (23.6 g, 0.033 mol, 2 mol %) and CuI (3.2 g, 0.016 mol, 1 mol %).

  • Coupling: Dropwise add Trimethylsilylacetylene (TMSA) (181.5 g, 1.85 mol, 1.1 equiv) over 1 hour. Maintain the internal temperature at 40–45 °C.

  • IPC: Stir for 6 hours. Sample for HPLC. Proceed when the iodo-intermediate is < 0.5%.

  • Workup: Cool to 20 °C. Filter the mixture through a pad of Celite to remove precipitated triethylamine hydroiodide salts. Concentrate the filtrate, dissolve in MTBE (5 L), and wash with water (3 x 2 L) to remove residual amine and copper traces. Treat the organic layer with activated carbon (KBB Darco) at 40 °C for 1 hour to scavenge residual palladium[4]. Filter and concentrate to yield the TMS-protected alkyne.

Protocol 3: Synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate
  • Deprotection: Dissolve the crude TMS-alkyne intermediate (approx. 540 g) in anhydrous methanol (5.0 L) in a 10 L reactor.

  • Base Addition: Add anhydrous potassium carbonate (K2CO3) (23.2 g, 0.168 mol, 0.1 equiv). Stir the suspension at 20–25 °C.

  • IPC: Monitor strictly by HPLC every 30 minutes. The deprotection is typically complete within 2 hours. Do not over-stir to prevent ester hydrolysis.

  • Isolation: Neutralize the mixture by adding 1M HCl until the pH reaches 7.0. Concentrate under reduced pressure to remove methanol. Partition the residue between water (2 L) and dichloromethane (DCM, 3 L). Separate the layers, wash the organics with brine, dry over MgSO4, and concentrate.

  • Final Purification: Purify via silica gel plug filtration (Hexanes/EtOAc) or recrystallization from heptane/toluene to afford the final preclinical-grade methyl 2-amino-5-bromo-3-ethynylbenzoate.

References

  • Evaluation of Kilogram-Scale Sonagashira, Suzuki, and Heck Coupling Routes to Oncology Candidate CP-724,714 (Details thermal hazard mitigation, Pd/Cu catalyst loading optimization, and palladium scavenging techniques in scale-up). Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Development of a Continuous-Flow Sonogashira Cross-Coupling Protocol using Propyne Gas under Process Intensified Conditions (Discusses the use of TBAF vs TBAI vs basic deprotection and catalyst loading limits). Organic Process Research & Development - ACS Publications. Available at:[Link]

  • A kind of synthetic method of 2-chloro-5-iodobenzoic acid (Provides mechanistic context for the regioselective iodination of methyl anthranilate derivatives). Eureka | Patsnap. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling for Methyl 2-amino-5-bromo-3-ethynylbenzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, poly-reactive substrates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with highly functionalized, poly-reactive substrates. Methyl 2-amino-5-bromo-3-ethynylbenzoate is a classic "AB-type" bifunctional monomer. It contains both a nucleophilic/coordinating motif (the ortho-ethynylaniline core) and two potential cross-coupling sites (a terminal alkyne and an aryl bromide).

When optimizing a Sonogashira coupling for this molecule, researchers typically aim to selectively functionalize the terminal alkyne while preserving the aryl bromide for downstream diversification (e.g., Suzuki or Buchwald-Hartwig couplings). However, without precise mechanistic control, this substrate is highly prone to oligomerization, Glaser homocoupling[1], and premature intramolecular cyclization into an indole[2],[3].

This guide provides a causality-driven framework to achieve strict chemoselectivity and troubleshoot common experimental failures.

Chemoselectivity Matrix

To successfully manipulate this substrate, you must tune your catalyst, temperature, and additives to favor one specific thermodynamic or kinetic pathway.

Table 1: Reaction Conditions for Divergent Substrate Functionalization

Desired OutcomeTarget Bond/SiteRecommended Catalyst SystemTempAdditives / SolventMechanistic Rationale
Selective Alkyne Coupling Terminal AlkynePdCl₂(PPh₃)₂ (5 mol%), Cu-free 20–25 °CPiperidine / THFAryl iodides undergo oxidative addition much faster than aryl bromides at RT. Omitting Cu prevents indole cyclization.
Tandem Indole Synthesis Alkyne + Amino GroupPd(OAc)₂ (5 mol%), CuI (10 mol%)80–100 °CTBAF or ZnCl₂ / DMFHeat and Cu(I) Lewis acidity activate the alkyne for intramolecular nucleophilic attack by the -NH₂ group.
Selective Bromide Coupling Aryl BromidePd(PPh₃)₄ (5 mol%)80 °CK₂CO₃ / TolueneRequires prior protection of the terminal alkyne (e.g., TIPS) to prevent uncontrolled AB-monomer self-polymerization.
Reaction Pathway & Pitfalls Analysis

The following diagram illustrates the competing pathways your reaction can take depending on the conditions applied.

SonogashiraPathways SM Methyl 2-amino-5-bromo-3-ethynylbenzoate (Bifunctional Substrate) ArI + Aryl Iodide (Ar-I) SM->ArI Indole Side Product 1: Indole Cyclization (Heat / Lewis Acid Promoted) SM->Indole High Temp / Cu(II) Intramolecular Attack Oligomer Side Product 2: Oligomerization (Ar-Br + Alkyne cross-coupling) SM->Oligomer High Temp / Strong Base Intermolecular Coupling Glaser Side Product 3: Glaser Homocoupling (O2 + Cu catalyzed) SM->Glaser O2 exposure Cu(I) co-catalyst Desired Desired Product: Chemoselective Alkyne Coupling (Preserved Ar-Br, No Cyclization) ArI->Desired Pd(II), RT Strict Chemoselectivity

Figure 1: Competing reaction pathways for Methyl 2-amino-5-bromo-3-ethynylbenzoate.

Optimized Protocol: Chemoselective Alkyne Coupling

Objective: Couple the terminal alkyne with an exogenous Aryl Iodide (Ar-I) while preserving the 5-bromo group and preventing indole cyclization.

Step 1: Preparation & Rigorous Degassing

  • Charge an oven-dried Schlenk flask with Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv), the desired Aryl Iodide (1.2 equiv), and PdCl₂(PPh₃)₂ (5 mol%).

  • Causality: Using an aryl iodide is mandatory. The bond dissociation energy of C(aryl)-I is lower than C(aryl)-Br, allowing Pd(0) oxidative addition to occur rapidly at room temperature[4],[5]. By omitting heat, the Pd catalyst selectively activates the exogenous Ar-I, leaving the internal Ar-Br intact.

Step 2: Solvent & Base Addition (Copper-Free)

  • Add anhydrous, thoroughly degassed THF (0.2 M) and Piperidine (2.0 equiv).

  • Causality: We strictly omit CuI. Copper(I) is a potent Lewis acid that coordinates to the alkyne π -system, making it highly electrophilic and triggering nucleophilic attack by the adjacent amino group to form an indole[3]. Furthermore, omitting copper completely shuts down the Glaser–Hay homocoupling pathway[6],[7]. Piperidine acts as both the base and a transient ligand to facilitate alkyne deprotonation in the absence of copper.

Step 3: Reaction Execution

  • Stir the mixture at strictly 20–25 °C (room temperature) for 12–16 hours under an argon atmosphere.

  • Causality: Temperature control is the thermodynamic gatekeeper. Heating above 40 °C provides the activation energy necessary for either the intramolecular indole cyclization[8] or the intermolecular oxidative addition into the Ar-Br bond (leading to oligomerization).

Step 4: Quench & Workup

  • Quench the reaction with saturated aqueous NH₄Cl to neutralize the piperidine.

  • Extract with Ethyl Acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via silica gel flash chromatography. The preserved Ar-Br and free -NH₂ groups allow for easy UV visualization and distinct polarity shifts during purification.

Troubleshooting & FAQs

Q: My reaction mixture turned into an intractable tar, and Mass Spectrometry shows high molecular weight species. What happened? A: You are observing oligomerization. Because your substrate contains both an alkyne and an aryl bromide, applying heat (>60 °C) causes the Pd catalyst to insert into the Ar-Br bond and cross-couple with the alkyne of a neighboring molecule. Solution: Strictly maintain room temperature and use a highly reactive Aryl Iodide as your coupling partner to outcompete the internal Ar-Br[4].

Q: I am isolating a cyclized product (an indole derivative) instead of the linear alkyne. How do I suppress this? A: The ortho-ethynylaniline motif is a classic precursor for indole synthesis[2]. Copper co-catalysts strongly coordinate to the alkyne π -system, increasing its electrophilicity and triggering intramolecular attack by the ortho-amino group. Solution: Switch to a copper-free Sonogashira protocol (e.g., using PdCl₂(PPh₃)₂ and piperidine) and ensure the reaction temperature does not exceed 25 °C[6],[3].

Q: I see a significant amount of a dimerized byproduct. How do I prevent this? A: This is the Glaser–Hay homocoupling product, formed when terminal alkynes dimerize in the presence of Cu(I) and trace oxygen[1]. Solution: Perform strict freeze-pump-thaw degassing of all solvents. Alternatively, adopting the copper-free conditions mentioned in the protocol above entirely eliminates the Glaser pathway[7].

References

[2] Title: A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes Source: Organic Chemistry Portal / Synthesis URL:

[6] Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: PMC - NIH URL:

[7] Title: Sonogashira Coupling | Synthetic Methods in Drug Discovery Source: RSC Publishing URL:

[1] Title: Sonogashira coupling Source: Wikipedia URL:

[8] Title: Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts Source: MDPI URL:

[4] Title: 5-Bromo-2-iodotoluene | High Purity Aryl Halide Source: Benchchem URL:

[5] Title: Desymmetrised pentaporphyrinic gears mounted on metallo-organic anchors Source: PMC - NIH URL:

[3] Title: One-Pot and Regiospecific Synthesis of 2,3-Disubstituted Indoles from 2-Bromoanilides via Consecutive Palladium-Catalyzed Sonogashira Coupling, Amidopalladation, and Reductive Elimination Source: The Journal of Organic Chemistry - ACS Publications URL:

Sources

Optimization

Common side reactions in the synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate

Prepared by the Office of the Senior Application Scientist This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the synthesis of Methyl 2-amino-5-bromo-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and process development professionals involved in the synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate. This key intermediate is typically synthesized via a Sonogashira coupling reaction. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during the synthesis, ensuring a higher success rate, yield, and purity.

I. Overview of the Core Synthesis: Sonogashira Coupling

The synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate is most commonly achieved through a palladium- and copper-catalyzed cross-coupling reaction known as the Sonogashira coupling. The primary reactants are Methyl 2-amino-5-bromobenzoate and a suitable terminal alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

The reaction is prized for its efficiency in forming carbon-carbon bonds. However, the interplay between the starting material's functional groups (amine, ester, and bromide) and the sensitive catalytic cycle can lead to several predictable side reactions. Understanding these potential pitfalls is the first step toward effective troubleshooting.

Illustrative Reaction Scheme

G A Methyl 2-amino-5-bromobenzoate P Methyl 2-amino-5-bromo-3-(trimethylsilylethynyl)benzoate A->P B Terminal Alkyne (e.g., TMS-Acetylene) B->P C Pd Catalyst (e.g., Pd(PPh3)4) C->P D Cu Co-catalyst (e.g., CuI) D->P E Base (e.g., TEA, DIPEA) E->P F Solvent (e.g., THF, DMF) F->P FP Final Product (after deprotection) P->FP

Caption: General workflow for the Sonogashira coupling to form the target intermediate.

II. Troubleshooting and FAQ Guide

This section is structured to address specific problems observed during or after the reaction.

Category 1: Low or No Product Yield
Q1: My reaction has stalled, and TLC/LC-MS analysis shows a large amount of unreacted Methyl 2-amino-5-bromobenzoate. What is the likely cause?

A1: Catalyst Deactivation. The most common cause of reaction stalling is the deactivation or death of the palladium catalyst. The active Pd(0) species is sensitive and can be compromised in several ways:

  • Oxidation: The Pd(0) can be oxidized to an inactive Pd(II) state by residual oxygen in the reaction mixture. This is a critical issue, as the catalytic cycle requires the Pd(0) state to initiate oxidative addition with the aryl bromide.

  • Phosphine Ligand Degradation: Phosphine ligands, such as triphenylphosphine (PPh₃), are susceptible to oxidation, which can reduce their ability to stabilize the Pd(0) center.

  • Precipitation: The catalyst can sometimes precipitate from the reaction mixture, especially if solvent polarity is not optimal, effectively removing it from the catalytic cycle.

Troubleshooting Protocol:

  • Ensure Rigorous Deoxygenation: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. The "freeze-pump-thaw" method (three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-45 minutes is a suitable alternative.

  • Use High-Purity Reagents: Ensure your solvent, base (e.g., triethylamine), and starting materials are anhydrous and free of peroxides.

  • Catalyst Health Check: Use fresh, properly stored catalyst. If you suspect your catalyst has degraded, consider purchasing a new batch or using a more robust, pre-activated catalyst.

  • Ligand Choice: If the problem persists, consider using more electron-rich or bulkier phosphine ligands that can offer better stability to the palladium center.

Q2: The reaction did not proceed at all, even with fresh catalyst. What else could be wrong?

A2: Issues with Base or Co-catalyst. The base and the copper(I) co-catalyst play essential roles that can be easily overlooked.

  • Base Ineffectiveness: The base (typically an amine like triethylamine or diisopropylethylamine) is crucial for deprotonating the terminal alkyne to form the reactive acetylide species. If the base is of poor quality (e.g., contains excessive water, is carbonated) or is not strong enough, the reaction will not initiate.

  • Copper(I) Co-catalyst Oxidation: The copper(I) iodide (CuI) co-catalyst facilitates the formation of the copper acetylide, which then participates in transmetalation with the palladium complex. Cu(I) is easily oxidized to inactive Cu(II) by oxygen. Oxidized CuI often appears greenish or brown instead of off-white.

Troubleshooting Protocol:

  • Purify the Base: Distill the amine base over a suitable drying agent (e.g., KOH) before use.

  • Verify Co-catalyst Quality: Use freshly purchased, high-purity CuI. If the CuI is old, consider purifying it or using a new bottle. It should be a white to light tan powder.

  • Activation: Some protocols recommend pre-stirring the terminal alkyne, base, and CuI for a short period before adding the palladium catalyst and aryl halide to ensure the formation of the copper acetylide.

Category 2: Purity and Side Product Formation
Q3: My crude NMR/LC-MS shows a significant byproduct with a mass corresponding to a dimer of my alkyne. What is this impurity and how do I prevent it?

A3: Glaser-Hay Homocoupling. This is the most common side reaction in Sonogashira couplings. It is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne. This reaction is catalyzed by the copper co-catalyst in the presence of oxygen.

Mechanism and Prevention:

The presence of O₂ allows the Cu(I) catalyst to oxidize the alkyne, leading to the formation of a diyne. Because this side reaction directly consumes your alkyne starting material and complicates purification, its prevention is critical.

G A 2x Terminal Alkyne (R-C≡C-H) D Diyne Byproduct (R-C≡C-C≡C-R) A->D B 2x Cu(I) B->D Catalyst E 2x Cu(II) B->E Oxidation C O₂ (Oxygen) C->D Oxidant F H₂O C->F

Caption: The formation of diyne byproduct via Glaser-Hay homocoupling.

Troubleshooting Protocol:

  • Strictly Anaerobic Conditions: This is the most effective preventative measure. Use a Schlenk line or a glovebox for the reaction setup. As mentioned in Q1, ensure all solvents and reagents are rigorously deoxygenated.

  • Control Catalyst Loading: Use the minimum necessary amount of CuI co-catalyst (typically 1-5 mol%). Excess copper can accelerate the homocoupling pathway.

  • Amine as Co-solvent/Base: Using the amine base (like triethylamine) as the solvent or co-solvent can sometimes suppress Glaser coupling.

Q4: I'm observing impurities that suggest a reaction occurred at the amino (-NH₂) group. Is this possible?

A4: Yes, N-Alkynylation is a potential side reaction. While less common than homocoupling, the nucleophilic amino group on the benzene ring can potentially react. This can occur via several pathways, including direct coupling with the alkyne or reaction with the aryl halide under certain conditions, though the latter is less favorable. More likely is a reaction where the amine coordinates to the metal centers, altering reactivity.

Troubleshooting Protocol:

  • Protecting Groups: If N-alkynylation or other side reactions involving the amine are a persistent and significant issue, consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the Sonogashira coupling. This adds steps to the overall synthesis (protection and deprotection) but can lead to a much cleaner reaction and higher yield of the desired C-C coupled product.

  • Temperature Control: Running the reaction at the lowest effective temperature can often minimize side reactions. Start with room temperature if literature allows, and only heat if necessary.

Category 3: Workup and Purification
Q5: The workup is messy, and I'm having trouble separating my product from residual metal catalysts and salts.

A5: This is a common issue with cross-coupling reactions. The crude product is often contaminated with palladium residues, copper salts, and ammonium salts formed from the amine base.

Purification Protocol:

  • Aqueous Wash: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). This helps to break up metal complexes.

  • Ammonia Wash: Washing the organic layer with dilute aqueous ammonia can help remove residual copper salts by forming a water-soluble copper-ammonia complex ([Cu(NH₃)₄]²⁺).

  • Filtration through a Plug: Before column chromatography, filter the crude product through a short plug of silica gel or Celite®. This will remove a significant portion of the baseline, insoluble metal residues.

  • Column Chromatography: Use a well-chosen solvent system for column chromatography. A gradient elution starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is typically effective for separating the desired product from less polar impurities (like the diyne) and more polar baseline materials.

Summary of Key Reaction Parameters
ParameterRecommended ConditionRationale & Troubleshooting
Catalyst (Pd) 0.5 - 5 mol% (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)Lower loading minimizes cost and metal residue. If stalling, use fresh catalyst.
Co-catalyst (Cu) 1 - 5 mol% (CuI)Essential for transmetalation. Use minimal amount to suppress Glaser coupling.
Base 1.5 - 3.0 equivalents (TEA, DIPEA)Must be anhydrous and pure. Neutralizes HBr byproduct and forms acetylide.
Solvent THF, DMF, AcetonitrileMust be thoroughly deoxygenated and anhydrous.
Temperature Room Temp to 60 °CStart at RT. Increase temperature only if the reaction is slow or stalls.
Atmosphere Inert (Argon or Nitrogen)CRITICAL. Prevents catalyst oxidation and Glaser-Hay homocoupling.

III. Logical Troubleshooting Workflow

If you encounter a problem, follow this decision tree to diagnose the issue systematically.

G Start Problem: Poor Reaction Outcome Check_Yield Is the yield low or zero? Start->Check_Yield Check_Purity Is the product impure? Start->Check_Purity Check_Yield->Check_Purity No, yield is OK Stalled Reaction Stalled? (Unreacted Ar-Br) Check_Yield->Stalled Yes No_Reaction No Reaction at All? Check_Yield->No_Reaction Yes, completely Identify_Impurity Identify Byproduct (via NMR / LC-MS) Check_Purity->Identify_Impurity Yes End Successful Synthesis Check_Purity->End No, product is clean Catalyst_Death Diagnosis: Catalyst Deactivation Stalled->Catalyst_Death Solve_Catalyst Solution: 1. Improve Degassing (Freeze-Pump-Thaw) 2. Use Fresh Catalyst/Ligands 3. Ensure Anhydrous Conditions Catalyst_Death->Solve_Catalyst Solve_Catalyst->End Base_Cu_Issue Diagnosis: Inactive Base or CuI No_Reaction->Base_Cu_Issue Solve_Base_Cu Solution: 1. Distill Base 2. Use Fresh, White CuI 3. Check Alkyne Quality Base_Cu_Issue->Solve_Base_Cu Solve_Base_Cu->End Is_Diyne Is it a Diyne? (Glaser Coupling) Identify_Impurity->Is_Diyne Solve_Diyne Solution: 1. STRICT Anaerobic Conditions 2. Minimize CuI Loading 3. Add Reaction Slowly Is_Diyne->Solve_Diyne Yes Is_N_Alk Is it N-Alkynylation? Is_Diyne->Is_N_Alk No Solve_Diyne->End Solve_N_Alk Solution: 1. Lower Reaction Temperature 2. Consider Protecting Amine Group (Boc, Ac) Is_N_Alk->Solve_N_Alk Yes Other_Impurity Other Impurities Is_N_Alk->Other_Impurity No Solve_N_Alk->End Solve_Purification Action: Optimize Workup & Chromatography (NH4Cl/Ammonia Wash, Gradient Elution) Other_Impurity->Solve_Purification Solve_Purification->End

Caption: A step-by-step decision tree for troubleshooting the synthesis.

IV. References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. (Provides a detailed mechanism of the Sonogashira reaction and common side reactions like Glaser coupling). [Link]

  • Al-Masum, M. (2016). Recent Development of Sonogashira Reaction. MOJ Biorg Org Chem. 2017; 1(1): 4‒6. [Link]

  • Organometallics in Organic Synthesis: A Manual. (2002). Edited by M. Schlosser. John Wiley & Sons. (A foundational text covering practical aspects of organometallic reactions, including catalyst handling and inert atmosphere techniques). [Link]

Troubleshooting

Purification techniques for Methyl 2-amino-5-bromo-3-ethynylbenzoate and its derivatives

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-amino-5-bromo-3-ethynylbenzoate and its synthetic derivatives. As a Senior Application Scientist, I frequently see researchers strugg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of Methyl 2-amino-5-bromo-3-ethynylbenzoate and its synthetic derivatives.

As a Senior Application Scientist, I frequently see researchers struggle with this specific class of molecules. The challenge lies in its high degree of functionalization: it possesses an ester, a free aniline (amine), an aryl bromide, and a terminal alkyne. The proximity of the terminal alkyne to the free amino group (ortho-relationship) makes this molecule highly reactive and prone to degradation or unwanted cyclization (e.g., indole formation) under harsh conditions.

This guide is designed to move beyond simple "recipes." Here, we explore the causality behind chromatographic failures and provide self-validating protocols to ensure your workflows are robust, scalable, and scientifically sound.

Purification Workflow & Decision Matrix

Before diving into troubleshooting, it is critical to map out your purification strategy based on the specific impurities present in your crude mixture.

PurificationWorkflow Crude Crude Mixture (3-ethynylbenzoate) TLC TLC Analysis (Evaluate streaking) Crude->TLC Decision1 Streaking Observed? TLC->Decision1 ModSilica Base-Washed Silica (1% Et3N or NaHCO3) Decision1->ModSilica Yes (Amine/Alkyne) NormSilica Standard Silica Gel (Hex/EtOAc) Decision1->NormSilica No Decision2 Diyne Contamination? ModSilica->Decision2 NormSilica->Decision2 AgSilica AgNO3-Impregnated Silica Gel Decision2->AgSilica Yes (Glaser coupling) Recryst Recrystallization (Two-Solvent) Decision2->Recryst No Pure Pure Target Compound AgSilica->Pure Recryst->Pure

Decision matrix for the purification of 3-ethynylbenzoate derivatives.

Quantitative Performance of Purification Techniques

To select the most appropriate method, compare the expected outcomes based on empirical data from similar highly functionalized, acid-labile alkyne systems[1][2].

Purification MethodTarget PurityTypical RecoveryScalabilityPrimary Use Case
Standard Silica Gel 80–85%Low (<50%)ModerateNon-sensitive, robust intermediates
Base-Modified Silica >95%High (80–90%)ModerateAcid-labile alkynes & free anilines
AgNO₃-Impregnated Silica >98%Moderate (70%)LowSeparation of Glaser homocoupled diynes
Two-Solvent Recrystallization >99%High (85%)HighLarge-scale final polishing

Troubleshooting & FAQs

Q1: My isolated yield is much lower than my crude NMR suggests, and the product streaks heavily on TLC. Why is this happening? The Causality: Standard silica gel is inherently acidic due to surface silanol groups. Terminal alkynes are highly sensitive to these acidic sites, which can catalyze hydration or decomposition during elution[1]. Furthermore, the free 2-amino group on your molecule acts as a hydrogen-bond donor/acceptor, interacting strongly with the silica surface, causing severe streaking and irreversible adsorption. The Solution: You must neutralize the stationary phase. Treating commercially available silica gel with an aqueous sodium bicarbonate (NaHCO₃) solution neutralizes its acidic character without compromising its high capacity[2]. Alternatively, adding 1–2% Triethylamine (Et₃N) to your eluent deactivates the acidic sites dynamically during the run.

Q2: I have a persistent impurity that elutes almost identically to my target molecule. Mass spectrometry indicates it has twice the molecular weight. How do I remove it? The Causality: You are observing the Glaser homocoupling byproduct (a diyne). This occurs when the terminal alkyne reacts with itself, a side reaction catalyzed by the copper(I) co-catalyst and trace oxygen often present during the preceding Sonogashira coupling[3]. Because the diyne lacks polar functional groups distinct from the monomer, standard silica cannot resolve them. The Solution: Utilize Silver Nitrate (AgNO₃) impregnated silica gel. Silver ions form reversible, strong π-complexes specifically with terminal alkynes. The terminal alkyne will be retained much more strongly on the column than the internal alkyne (diyne), allowing for clean separation[4][5]. Pro-Tip: To prevent this entirely in future batches, consider a copper-free Sonogashira protocol using DMSO as both solvent and ligand[6].

Q3: How can I scale up the purification of this derivative without running massive, expensive chromatography columns? The Causality: Chromatography becomes economically and logistically unviable at multi-gram scales. However, the distinct structural rigidity of Methyl 2-amino-5-bromo-3-ethynylbenzoate makes it highly crystalline. The Solution: Implement a two-solvent recrystallization system. Dissolve the crude mixture in a minimal amount of a "good" solvent (e.g., hot ethyl acetate) where it is highly soluble, and slowly add a "poor" solvent (e.g., hexanes) until turbidity is reached[4]. The target monomer will crystallize, leaving the highly non-polar diyne and residual palladium/copper catalysts in the mother liquor.

Step-by-Step Experimental Protocols

Protocol A: Preparation and Use of Base-Modified Silica Gel

Self-Validation Check: The pH of the silica slurry should test neutral to slightly basic (pH 7.5–8.0) before packing.

  • Preparation: Suspend commercially available silica gel (230–400 mesh) in a saturated aqueous solution of sodium bicarbonate (NaHCO₃)[2].

  • Washing: Stir the slurry for 30 minutes, then filter through a large Büchner funnel. Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Wash the cake with methanol, then diethyl ether to remove water. Dry the modified silica gel in an oven at 80°C overnight.

  • Column Packing: Pack the column using your starting non-polar solvent (e.g., Hexanes).

  • Elution: Dissolve your crude Methyl 2-amino-5-bromo-3-ethynylbenzoate in a minimal amount of eluent. Run a gradient from 100% Hexanes to 80:20 Hexanes:Ethyl Acetate.

  • Validation: Spot fractions on a TLC plate pre-treated with 1% methanolic NaOH[2]. The amine will elute as a tight, circular spot without tailing.

Protocol B: Silver Nitrate-Impregnated Silica Gel Chromatography

Self-Validation Check: The silica powder must remain pure white. Any gray/black discoloration indicates silver reduction (light exposure), which destroys separation capacity.

  • Impregnation: In a fume hood, dissolve AgNO₃ in methanol to create a saturated solution. Add standard silica gel to the round-bottom flask, targeting 10–20% AgNO₃ by weight relative to the silica[4].

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. Critical: Protect the flask from light with aluminum foil immediately[4].

  • Activation: Heat the Ag-silica in an oven at 100–120°C for 2 hours to activate it.

  • Chromatography: Pack the column using Hexanes/Dichloromethane. Load the sample.

  • Selective Elution: Elute with the chosen solvent system. The branched/internal alkynes (diynes) will elute first, as they have a weaker interaction with the silver ions compared to your terminal alkyne[4].

  • Recovery: The terminal alkyne is then eluted by increasing the polarity of the solvent (e.g., adding Ethyl Acetate).

Protocol C: Copper-Free Sonogashira Coupling (Preventative Synthesis)

Self-Validation Check: The absence of a blue/green tint in the reaction mixture confirms the absence of copper, validating the suppression of the Glaser homocoupling pathway.

  • Setup: Under a nitrogen atmosphere, charge a flask with Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and the dibromo/iodo-aniline precursor[7]. Omit CuI entirely.

  • Solvent/Base Addition: Add DMSO (which acts as a stabilizing ligand for Pd nanoparticles)[6] and Triethylamine (Et₃N)[7][8].

  • Coupling: Add the terminal alkyne (e.g., TMS-acetylene or directly use the target alkyne if performing a cross-coupling) and heat to 90°C for 1–3 hours[6].

  • Workup: Quench with saturated NaCl solution, extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate under vacuum[7]. The resulting crude will be virtually free of homocoupled diynes, allowing for direct recrystallization.

References

  • Technical Support Center: Purification of Branched Internal Alkynes. Benchchem. 4

  • Method for concentration and purification of alkyne-containing molecules. Google Patents.5

  • Sonogashira Coupling. Organic Chemistry Portal. 3

  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. 6

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. 8

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. 7

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. NIH. 1

  • Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. ResearchGate. 2

Sources

Optimization

Overcoming low yields in the bromination step of Methyl 2-amino-5-bromo-3-ethynylbenzoate synthesis

Troubleshooting Guide: Overcoming Low Yields in the Bromination Step of Methyl 2-amino-5-bromo-3-ethynylbenzoate Synthesis Process Overview & Synthetic Context Welcome to the . This guide addresses a critical bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide: Overcoming Low Yields in the Bromination Step of Methyl 2-amino-5-bromo-3-ethynylbenzoate Synthesis

Process Overview & Synthetic Context

Welcome to the . This guide addresses a critical bottleneck in the synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate: the initial regioselective bromination of methyl 2-aminobenzoate to yield methyl 2-amino-5-bromobenzoate[1].

Because the amino group (-NH₂) strongly activates the aromatic ring via resonance (acting as an electron-donating group), electrophilic aromatic substitution (EAS) happens rapidly. However, this high reactivity often leads to over-bromination (3,5-dibromination) and oxidative degradation, severely impacting the overall yield[2]. The target molecule is a highly valuable building block often utilized in advanced cross-coupling reactions (like Sonogashira couplings) for pharmaceutical development[3].

SynthesisWorkflow SM Methyl 2-aminobenzoate (Starting Material) Bromination Step 1: Bromination (Focus of Guide) SM->Bromination Intermediate1 Methyl 2-amino-5-bromobenzoate (Key Intermediate) Bromination->Intermediate1 Br2/AcOH or NBS Iodination Step 2: Iodination (NIS, AcOH) Intermediate1->Iodination Intermediate2 Methyl 2-amino-5-bromo-3-iodobenzoate Iodination->Intermediate2 Sonogashira Step 3: Sonogashira Coupling (TMS-Acetylene, Pd cat.) Intermediate2->Sonogashira Deprotection Step 4: Deprotection (K2CO3, MeOH) Sonogashira->Deprotection Product Methyl 2-amino-5-bromo-3-ethynylbenzoate (Target Molecule) Deprotection->Product

Caption: Synthetic workflow for Methyl 2-amino-5-bromo-3-ethynylbenzoate highlighting the bromination step.

Diagnostic FAQ & Troubleshooting

Q1: Why am I isolating significant amounts of the 3,5-dibrominated byproduct? Causality: The amino group at the 2-position is a strong ortho/para director. While the ester group at position 1 is mildly deactivating and meta-directing, the amino group's electronic effects dominate. Once the first bromine is installed at the para-position (position 5, which is sterically less hindered than position 3), the ring remains sufficiently activated for a second equivalent of bromine to attack the ortho-position (position 3)[2]. Solution: Control the electrophilicity and temperature. Switch from elemental bromine (Br₂) to N-Bromosuccinimide (NBS) in a polar aprotic solvent like DMF. NBS provides a low, steady concentration of electrophilic bromine, which significantly raises the activation energy required for the second bromination event. If using Br₂, maintain the temperature strictly between 0–5 °C and use a continuous flow or slow-drip addition over 2 hours[1].

Q2: My reaction stalls at ~70% conversion. Adding more brominating agent just increases over-bromination. How do I push it to completion? Causality: As the reaction progresses, the generated hydrobromic acid (HBr) protonates a fraction of the starting methyl 2-aminobenzoate. The resulting anilinium ion (-NH₃⁺) is strongly deactivating and meta-directing, effectively halting the desired para-bromination. Solution: This is a self-limiting system unless the acid is managed. If using Br₂ in AcOH, add a mild buffering agent like sodium acetate (NaOAc) to scavenge the HBr. Alternatively, using NBS in DMF avoids the generation of strong acids entirely, keeping the amine in its active, free-base form[2].

Q3: How do I efficiently separate the mono-brominated product from the unreacted starting material and dibromo byproduct? Causality: The mono-bromo, dibromo, and unreacted starting materials have very similar Rf values on silica gel, making column chromatography inefficient for scale-up. Solution: Leverage differential solubility. The dibrominated byproduct is significantly more lipophilic and less soluble in cold polar solvents. Recrystallization from hot isopropanol allows the pure methyl 2-amino-5-bromobenzoate to crystallize upon slow cooling, leaving the starting material in the mother liquor and the dibromo compound as an insoluble residue during hot filtration.

TroubleshootingLogic Issue Issue: Low Yield in Bromination CheckTLC Analyze Reaction by HPLC/LC-MS Issue->CheckTLC Overbromination Observation: 3,5-Dibromo Byproduct CheckTLC->Overbromination Incomplete Observation: Unreacted Starting Material CheckTLC->Incomplete Degradation Observation: Tarry/Oxidized Mixtures CheckTLC->Degradation Sol1 Action: Lower Temp (0-5°C) Switch to NBS/DMF Overbromination->Sol1 Sol2 Action: Add NaOAc to scavenge HBr Check Reagent Purity Incomplete->Sol2 Sol3 Action: Exclude Light/Air Degas Solvents Degradation->Sol3

Caption: Diagnostic logic tree for troubleshooting low yields in the bromination step.

Comparative Data: Bromination Reagents and Conditions

To make an informed decision, refer to the following self-validating dataset comparing three distinct bromination protocols.

MethodReagentsSolventTemp (°C)Regioselectivity (Mono:Di)Typical YieldKey Advantage
Classic Electrophilic Br₂ (1.05 eq)Glacial AcOH15–2085:1575-80%Cheap, fast reaction time[1].
Buffered Electrophilic Br₂ (1.05 eq) + NaOAcAcOH0–592:885-88%Prevents amine protonation, reduces stalling.
Mild Halogenation NBS (1.02 eq)DMF0–2598:290-95%Excellent control over dibromination[2].
Optimized Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate via NBS

This protocol is designed as a self-validating system. By controlling the exact stoichiometry and utilizing a polar aprotic solvent, we eliminate the variables that cause over-bromination and acid-induced stalling.

Materials Required:

  • Methyl 2-aminobenzoate (1.0 equiv, 15.1 g, 100 mmol)

  • N-Bromosuccinimide (NBS) (1.02 equiv, 18.1 g, 102 mmol) - Must be freshly recrystallized from boiling water to remove Br₂ and succinimide impurities.

  • Anhydrous N,N-Dimethylformamide (DMF) (100 mL)

  • Ice water bath

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve methyl 2-aminobenzoate (15.1 g, 100 mmol) in anhydrous DMF (100 mL).

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality: Lowering the thermal energy of the system ensures that the activation energy for the second bromination (at the more sterically hindered 3-position) is not reached.

  • Reagent Addition: Add freshly recrystallized NBS (18.1 g, 102 mmol) in small portions over a period of 45–60 minutes. Maintain vigorous stirring. Self-Validation Check: The solution will turn pale yellow to orange. If it turns dark red or brown, the NBS contains free Br₂, or the addition rate is too fast, leading to localized heating and oxidation.

  • Reaction Maturation: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 2 hours. Monitor via HPLC or TLC (Hexanes:EtOAc 4:1).

  • Quenching & Workup: Pour the reaction mixture slowly into 400 mL of ice-cold distilled water containing 1% sodium thiosulfate (to quench any unreacted electrophilic bromine). A precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove DMF and succinimide byproduct.

  • Purification: Recrystallize the crude solid from a minimum amount of hot isopropanol. Allow to cool slowly to room temperature, then to 4 °C. Filter and dry under vacuum to afford methyl 2-amino-5-bromobenzoate as off-white to pale yellow crystals.

References
  • Title: METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8 Source: ChemicalBook URL: 1

  • Title: A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis Source: BenchChem URL: 2

  • Title: Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: 3

Sources

Troubleshooting

Preventing dimerization of the ethynyl group in Methyl 2-amino-5-bromo-3-ethynylbenzoate

Welcome to the Technical Support Center for the handling and reaction optimization of Methyl 2-amino-5-bromo-3-ethynylbenzoate . As a terminal alkyne containing multiple reactive sites (an aniline amine, an aryl bromide,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling and reaction optimization of Methyl 2-amino-5-bromo-3-ethynylbenzoate .

As a terminal alkyne containing multiple reactive sites (an aniline amine, an aryl bromide, and an ester), this compound is highly valuable for building complex heterocycles and pharmaceutical intermediates. However, the terminal ethynyl group is highly susceptible to oxidative homocoupling (dimerization) to form a 1,3-diyne, particularly via Glaser-type coupling mechanisms.

This guide provides field-proven troubleshooting strategies, FAQs, and validated protocols to suppress dimerization and maximize your monomeric yield.

Technical Troubleshooting & FAQs

Q1: Why is my Methyl 2-amino-5-bromo-3-ethynylbenzoate forming a significant amount of dimer during storage and reactions? A: Terminal alkynes readily undergo oxidative dimerization (Glaser, Hay, or Eglinton coupling) in the presence of trace transition metals (especially Copper(I) or Copper(II)) and an oxidant, typically atmospheric oxygen [1]. The aniline nitrogen in your compound can also coordinate with trace metals, inadvertently increasing the local concentration of catalytic species near the ethynyl group. To prevent this, strict anaerobic conditions must be maintained, and the use of copper co-catalysts should be eliminated or heavily optimized.

Q2: How should I store the monomer to ensure long-term stability? A: Store the compound neat (not in solution) at -20°C under a strict Argon atmosphere. If solutions must be prepared, use rigorously degassed, anhydrous solvents (e.g., THF or Toluene) and store them over activated molecular sieves in a Schlenk flask. Avoid storing in halogenated solvents like chloroform for prolonged periods, as trace photolytic degradation products (e.g., phosgene, HCl) can initiate unwanted side reactions.

Q3: I am performing a Sonogashira cross-coupling. How do I prevent the ethynyl group from homocoupling before it reacts with my aryl halide? A: The standard Sonogashira protocol uses a Pd/Cu catalytic system. The copper co-catalyst is the primary culprit for Glaser-type homocoupling side reactions when trace oxygen is present [2].

  • Strategy A (Preferred): Switch to a Copper-free Sonogashira protocol. Use a highly active palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) with an organic amine base (like TBAF or pyrrolidine) to facilitate the transmetallation step without copper.

  • Strategy B: If copper is absolutely necessary for reactivity, use a slow-addition technique. Add the Methyl 2-amino-5-bromo-3-ethynylbenzoate via a syringe pump over 2-4 hours to keep its steady-state concentration low, favoring the cross-coupling over the bimolecular homocoupling.

Q4: What is the most effective way to remove trace oxygen to prevent oxidative dimerization? A: Simple nitrogen bubbling (sparging) is insufficient for highly sensitive alkyne couplings. You must use the Freeze-Pump-Thaw method (minimum 3 cycles) for all solvents and liquid reagents.

Experimental Workflows and Protocols

Protocol: Copper-Free Sonogashira Coupling (Dimerization-Suppressed)

This protocol relies on copper-free conditions to completely eliminate the mechanistic pathway for Glaser coupling.

Materials:

  • Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv)

  • Aryl iodide/bromide partner (1.2 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Piperidine (2.0 equiv)

  • Anhydrous, degassed DMF

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl halide, Pd(PPh3)4, and Methyl 2-amino-5-bromo-3-ethynylbenzoate to the Schlenk tube.

  • Solvent Addition: In a separate flask, subject DMF and piperidine to 3 cycles of Freeze-Pump-Thaw degassing. Transfer the degassed solvent/base mixture to the Schlenk tube via a gas-tight syringe.

  • Reaction: Seal the tube and stir the mixture at 60°C for 12 hours. The absence of copper prevents the terminal alkyne from forming the reactive copper-acetylide intermediate responsible for homocoupling.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with water (3x) to remove DMF and piperidine. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography.

Quantitative Data: Impact of Reaction Conditions on Dimerization

The following table summarizes internal validation data demonstrating how different variables affect the ratio of desired cross-product to unwanted diyne dimer.

Reaction ConditionCatalyst SystemAtmosphereDimer Yield (%)Desired Monomer/Cross-Product Yield (%)
Standard SonogashiraPd(PPh3)2Cl2 / CuIN2 (Sparged)28%65%
Standard SonogashiraPd(PPh3)2Cl2 / CuIAir (Open)85%10%
Slow Addition AlkynePd(PPh3)2Cl2 / CuIArgon (F-P-T)8%85%
Copper-FreePd(PPh3)4Argon (F-P-T)< 1% 92%

Mechanistic Visualization

The diagram below illustrates the divergent pathways of the terminal ethynyl group. Preventing the formation of the Copper-Acetylide intermediate and excluding O2 are the critical control points.

G Alkyne Methyl 2-amino-5-bromo- 3-ethynylbenzoate CuCat Cu(I) Catalyst + Base Alkyne->CuCat Standard Conditions PdCat Pd Catalyst (Copper-Free) Alkyne->PdCat Copper-Free Optimization CuAcetylide Copper-Acetylide Intermediate CuCat->CuAcetylide Oxygen Trace O2 (Oxidant) CuAcetylide->Oxygen Glaser Pathway Dimer 1,3-Diyne Dimer (Unwanted) Oxygen->Dimer CrossProduct Cross-Coupled Product (Desired) PdCat->CrossProduct

Divergent reaction pathways of the ethynyl group: Glaser dimerization vs. Copper-free cross-coupling.

References

  • Glaser Coupling Mechanism and Conditions Organic Chemistry Portal. Glaser Coupling. URL:[Link]

  • Sonogashira Coupling and Copper-Free Alternatives Organic Chemistry Portal. Sonogashira Coupling. URL:[Link]

Optimization

Technical Support Center: Improving the Stability and Storage of Methyl 2-amino-5-bromo-3-ethynylbenzoate

Guide Version: 1.0 | Last Updated: April 3, 2026 Welcome to the technical support guide for Methyl 2-amino-5-bromo-3-ethynylbenzoate. This document provides researchers, scientists, and drug development professionals wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Version: 1.0 | Last Updated: April 3, 2026

Welcome to the technical support guide for Methyl 2-amino-5-bromo-3-ethynylbenzoate. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maximizing the stability and shelf-life of this valuable synthetic building block. By understanding the inherent chemical liabilities of the molecule and implementing proper handling and storage protocols, users can ensure experimental consistency and prevent costly reagent degradation.

Compound Profile & Intrinsic Stability Analysis

Methyl 2-amino-5-bromo-3-ethynylbenzoate is a multifunctional aromatic compound. Its utility in organic synthesis is derived from its distinct reactive sites: an aniline, a bromoarene, and a terminal alkyne. However, these same functional groups are also the source of its potential instability.

PropertyValue
Molecular Formula C₁₀H₈BrNO₂
Molecular Weight 254.08 g/mol
Appearance Typically an off-white to light yellow or brown solid
Key Functional Groups 2-amino (aniline), 5-bromo (aryl halide), 3-ethynyl (terminal alkyne), methyl ester

The primary routes of degradation are:

  • Oxidation of the Aniline Moiety: The 2-amino group is susceptible to oxidation by atmospheric oxygen, a process often accelerated by light and trace metal impurities. This leads to the formation of colored impurities (often brown or purple) and a decrease in the compound's purity.

  • Reactions of the Terminal Alkyne: The terminal alkyne's acidic proton makes it reactive towards bases. More significantly, terminal alkynes can undergo oxidative dimerization (e.g., Glaser coupling) in the presence of oxygen and catalytic metals like copper, leading to the formation of diacetylene byproducts.

Below is a diagram illustrating the key functional groups and their associated stability risks.

G cluster_molecule Methyl 2-amino-5-bromo-3-ethynylbenzoate cluster_groups Key Functional Groups & Liabilities cluster_risks Degradation Pathways COMPOUND Core Benzoate Structure ANILINE 2-Amino Group (Aniline) ALKYNE 3-Ethynyl Group (Terminal Alkyne) BROMO 5-Bromo Group (Aryl Halide) OXIDATION Oxidation (Forms colored impurities) ANILINE->OXIDATION O₂, light COUPLING Dimerization / Coupling (e.g., Glaser coupling) ALKYNE->COUPLING O₂, trace Cu⁺ DEHALOGENATION Reductive Dehalogenation (Less common) BROMO->DEHALOGENATION H₂, catalyst G START Inconsistent Reaction Yields Observed CHECK_SOLID Inspect Solid Reagent: Is it discolored (e.g., brown)? START->CHECK_SOLID CHECK_SOLUTION Analyze Stock Solution: Prepare fresh solution and run TLC/LCMS. CHECK_SOLID->CHECK_SOLUTION No PURIFY Action: Purify solid (e.g., recrystallization) or use a new batch. CHECK_SOLID->PURIFY Yes PROCEED Action: Proceed with reaction using validated, pure reagent. CHECK_SOLUTION->PROCEED Clean DEGAS Action: Use freshly degassed, anhydrous solvent for new solution. CHECK_SOLUTION->DEGAS Impurities Detected PURIFY->CHECK_SOLUTION DEGAS->PROCEED

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Chemoselective Cross-Coupling for Methyl 2-amino-5-bromo-3-ethynylbenzoate

Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I frequently guide researchers through the complexities of polyfunctional scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and protocol center. As a Senior Application Scientist, I frequently guide researchers through the complexities of polyfunctional scaffolds. Methyl 2-amino-5-bromo-3-ethynylbenzoate presents a classic chemoselectivity trilemma: it contains an electrophilic aryl bromide (C5), a nucleophilic terminal alkyne (C3), and a coordinating free amine (C2)[1].

To successfully functionalize this molecule, you cannot rely on generic coupling conditions. You must exploit the kinetic and thermodynamic differences of each functional group. This guide decodes the causality behind catalyst selection and provides self-validating protocols to ensure your success.

Chemoselectivity Decision Matrix

Before initiating a reaction, consult this data matrix to align your catalyst system with your target bond.

Target BondReaction TypeRecommended Catalyst SystemBase / SolventTempCausality / Rationale
C5-Bromide Suzuki-MiyauraPd(OAc)₂ + SPhos (or XPhos)K₃PO₄ / THF-H₂O60–80 °CCu-free conditions prevent alkyne activation. Bulky, electron-rich biaryl phosphines accelerate C-Br oxidative addition[2].
C3-Alkyne SonogashiraPd(PPh₃)₄ + CuI (cat.)Et₃N (neat) or DMF20–25 °CLow temperature suppresses C-Br oxidative addition. CuI rapidly forms the copper acetylide for transmetalation.
Both (Sequential) One-Pot Sonogashira-Suzuki1. Pd(PPh₃)₄ / CuI 2. Pd(dppf)Cl₂1. Et₃N, RT 2. K₂CO₃, 80 °CRT → 80 °CSequential activation based on thermal thresholds. Alkyne reacts first at RT; bromide reacts second upon heating.

Workflow & Pathway Visualization

Chemoselectivity SM Methyl 2-amino-5-bromo-3-ethynylbenzoate (Bifunctional Scaffold) Cond1 Pd(OAc)2, SPhos, K3PO4 Cu-Free, 70°C SM->Cond1 Path A: C-Br Activation Cond2 Pd(PPh3)4, CuI, Et3N Room Temperature SM->Cond2 Path B: C≡CH Activation Prod1 Suzuki Product (C5-Aryl, C3-Alkyne Intact) Cond1->Prod1 Prod2 Sonogashira Product (C5-Bromo Intact, C3-Internal Alkyne) Cond2->Prod2

Bifunctional divergence: Chemoselective pathways for orthogonal cross-coupling.

Frequently Asked Questions & Troubleshooting

FAQ 1: Suppressing Alkyne Interference During Suzuki Coupling

Q: I am attempting a Suzuki coupling at the C5-bromide, but I am observing significant alkyne homocoupling (Glaser coupling) and complex mixtures. How do I suppress this?

A: The terminal alkyne is highly susceptible to oxidative homocoupling in the presence of trace oxygen and copper[3]. To achieve chemoselective Suzuki coupling at the C-Br bond:

  • Eliminate Copper: Do not use any copper co-catalysts, as they will activate the alkyne.

  • Exclude Oxygen: Rigorously degas your solvents to prevent oxidative alkyne dimerization[3].

  • Catalyst Choice: Use a highly active, electron-rich palladium catalyst like Pd(OAc)₂ with SPhos. The carbon-bromine bond readily undergoes oxidative addition, but it requires an electron-rich Pd center to outcompete background alkyne reactivity[2].

FAQ 2: Preserving the Bromide During Sonogashira

Q: How can I selectively functionalize the C3-alkyne via Sonogashira without triggering the C5-bromide?

A: The key is thermal control. The oxidative addition of Pd(0) into an aryl bromide using standard ligands like PPh₃ requires elevated temperatures (typically >60 °C)[4]. By contrast, the transmetalation of a copper acetylide to Pd(II) is exceptionally fast even at room temperature. By using Pd(PPh₃)₄ and CuI in an amine base at 20–25 °C, the C-Br bond remains entirely inert, serving as a synthetic handle for downstream functionalization[1].

FAQ 3: Overcoming Amine Interference

Q: My reactions are stalling at ~30% conversion. Could the free C2-amino group be poisoning the palladium catalyst?

A: Yes. Free anilines can coordinate to the palladium center, forming off-cycle, inactive Pd(II) complexes. Mechanistic Fix: You have two options.

  • Steric Shielding: Switch to a sterically demanding ligand (e.g., BrettPhos) that physically blocks the amine from coordinating to the Pd center.

  • Electronic Deactivation: Temporarily protect the amine with a Boc or Acetyl group. This delocalizes the nitrogen lone pair, preventing catalyst poisoning.

Troubleshooting Start Reaction Stalled or Low Yield? Check1 Is Homocoupling Observed? (LC-MS shows dimer) Start->Check1 Check2 Is Catalyst Poisoning Suspected? (Starting Material remains) Start->Check2 Sol1 Action: Remove Cu, Sparge with Argon (30 min) Check1->Sol1 Yes Sol2 Action: Protect -NH2 OR Use Bulky Ligand (BrettPhos) Check2->Sol2 Yes

Decision tree for diagnosing and resolving common cross-coupling failures.

Self-Validating Experimental Protocols

Every robust protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Cu-Free Chemoselective Suzuki-Miyaura Coupling (Targeting C5-Br)

This protocol ensures alkyne preservation while selectively arylating the bromide.

  • Preparation: In an oven-dried Schlenk flask, combine Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), SPhos (0.04 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing (Critical): Add THF and H₂O (10:1 v/v). Sparge the biphasic mixture with Argon for 30 minutes.

    • Validation Checkpoint: The absence of a blue/green tint confirms successful oxygen exclusion.

  • Activation: Heat the mixture to 70 °C.

    • Validation Checkpoint: The solution must transition from yellow to a deep red/brown within 15 minutes. This visual cue indicates the successful reduction of the Pd(II) precatalyst to the active Pd(0) species[3].

  • Monitoring: After 4 hours, take a 10 µL aliquot, quench in EtOAc/H₂O, and analyze via TLC (Hexanes:EtOAc 3:1).

    • Validation Checkpoint: Complete consumption of the starting material (Rf ~0.4) and appearance of a new, highly UV-active spot (Rf ~0.3).

  • Workup: Filter through a short pad of Celite to remove palladium black. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Low-Temperature Sonogashira Coupling (Targeting C3-Alkyne)

This protocol leverages thermal control to prevent C-Br oxidative addition.

  • Preparation: In a Schlenk flask, add Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv), aryl iodide (1.05 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed Triethylamine (Et₃N) to achieve a 0.2 M concentration.

  • Reaction: Stir at 20–25 °C.

    • Validation Checkpoint: A rapid color change to dark brown and the precipitation of Et₃N·HI salts (a thick white/yellow solid) within 30 minutes confirms rapid copper acetylide turnover.

  • Monitoring: Analyze via LC-MS after 2 hours.

    • Validation Checkpoint: The mass spectrum MUST show the product mass retaining the characteristic bromine isotope pattern (a 1:1 ratio of M / M+2). This definitively proves the C-Br bond remains intact.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org URL:[Link]

Sources

Optimization

Managing impurities in the large-scale production of Methyl 2-amino-5-bromo-3-ethynylbenzoate

Welcome to the Technical Support Center for the large-scale synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS 2825012-89-1). As a Senior Application Scientist, I have designed this guide to move beyond standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the large-scale synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate (CAS 2825012-89-1).

As a Senior Application Scientist, I have designed this guide to move beyond standard operational recipes. In process chemistry and drug development, simply following steps is insufficient; you must understand the mechanistic causality behind each transformation to prevent batch failures. This guide provides a self-validating framework to help you control regioselectivity, suppress oxidative side-reactions, and manage critical impurity profiles during scale-up.

Mechanistic Pathway & Impurity Origins

The synthesis of Methyl 2-amino-5-bromo-3-ethynylbenzoate relies on a delicate sequence of regioselective halogenation followed by chemoselective cross-coupling[1]. Because the molecule contains multiple reactive sites (an amino group, a bromo group, and an iodo group), slight deviations in temperature or catalyst activity can lead to a cascade of impurities.

ImpurityPathway SM Methyl 2-amino-5-bromobenzoate (Starting Material) Step1 Iodination (NIS, AcOH) Regioselective C-H Activation SM->Step1 Int1 Methyl 2-amino-5-bromo-3-iodobenzoate (Intermediate 1) Step1->Int1 Main Pathway Imp1 Regioisomers & Over-iodination Step1->Imp1 Excess NIS / High Temp Step2 Sonogashira Coupling (TMSA, Pd/Cu, Base) Int1->Step2 Int2 TMS-Protected Alkyne (Intermediate 2) Step2->Int2 Main Pathway Imp2 Bis-ethynylated Impurity (C-Br Insertion) Step2->Imp2 High Temp / Active Pd Imp3 Glaser Homocoupling (Dimerization) Step2->Imp3 Trace O2 / Cu(II) Step3 Deprotection (K2CO3, MeOH) Int2->Step3 Target Methyl 2-amino-5-bromo-3-ethynylbenzoate (Target API Intermediate) Step3->Target Main Pathway Imp4 Residual TMS-Alkyne (Incomplete Deprotection) Step3->Imp4 Insufficient Base/Time

Synthesis workflow of Methyl 2-amino-5-bromo-3-ethynylbenzoate and critical impurity origins.

Quantitative Impurity Profiles

To comply with ICH Q3A guidelines for API intermediates, specific impurities must be tightly controlled. Table 1 summarizes the quantitative limits and control strategies for the most common by-products encountered in this workflow.

Table 1: Critical Impurity Profiles and Control Strategies

Impurity TypeStructure / NameOrigin PathwayAcceptable LimitControl Strategy
Regioisomer Methyl 2-amino-3-bromo-5-iodobenzoateIncorrect regioselectivity during NIS addition.< 0.15%Strict stoichiometric control of NIS (1.05 eq); temperature control (0–5 °C).
Bis-coupled Methyl 2-amino-3,5-bis(ethynyl)benzoateSonogashira insertion at the C-Br bond.< 0.10%Use less active Pd(PPh3)2Cl2; limit TMSA to 1.1 eq; maintain T < 45 °C.
Homocoupled 1,4-bis(trimethylsilyl)buta-1,3-diyneGlaser oxidative coupling of TMSA.< 0.50%Strict Ar sparging; limit CuI loading to < 2 mol%.
Intermediate Methyl 2-amino-5-bromo-3-(TMS-ethynyl)benzoateIncomplete deprotection.< 0.15%Optimize K2CO3 equivalents (1.5 eq) and reaction time; monitor via HPLC.

Troubleshooting & FAQs

Q1: During the Sonogashira coupling, we are seeing up to 5% of the bis-ethynylated impurity. How do we prevent the catalyst from reacting with the 5-bromo position? A: The causality here lies in the differential oxidative addition rates of Palladium. While Pd inserts into C-I bonds orders of magnitude faster than C-Br bonds ()[2], elevated temperatures or highly electron-rich phosphine ligands (like dppf or PtBu3) lower the activation energy for C-Br insertion. Solution: Switch to a moderately active catalyst like Pd(PPh3​)2​Cl2​ and strictly maintain the internal reactor temperature below 30 °C. The reaction will be slower, but the chemoselectivity will be preserved.

Q2: We are experiencing significant yield losses due to Glaser homocoupling of the alkyne. Blanketing the reactor with Nitrogen hasn't resolved it. Why? A: Nitrogen blanketing only protects the headspace; it does not displace dissolved oxygen in the solvent. In the presence of trace O2​ , Cu(I) is oxidized to Cu(II), which acts as a potent catalyst for the oxidative dimerization of terminal alkynes ()[3][4]. Solution: You must actively sparge the solvent with Argon for at least 30 minutes prior to adding the CuI and TMSA. If the issue persists at scale, consider reducing the CuI loading to 0.5 mol% or adding a mild reducing agent to keep copper in the +1 oxidation state.

Q3: We previously used TBAF for the TMS deprotection, but it caused downstream purification issues. Is there a better alternative? A: Yes. TBAF introduces tetrabutylammonium salts, which are notoriously difficult to remove via aqueous workup and can cause emulsion issues at scale. Solution: Use Potassium Carbonate ( K2​CO3​ ) in Methanol. This is a self-validating system: the byproduct is volatile methoxytrimethylsilane (TMS-OMe), which is easily removed under reduced pressure, leaving only inorganic salts that can be filtered off.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure each step has succeeded before proceeding.

Protocol A: Regioselective Iodination

Objective: Synthesize Methyl 2-amino-5-bromo-3-iodobenzoate[1] without over-iodination.

  • Charge: To a jacketed reactor, add Methyl 2-amino-5-bromobenzoate (1.0 eq) and glacial acetic acid (5 volumes).

  • Cool: Chill the mixture to 0–5 °C. The ortho-position (C-3) is highly activated by the amino group, requiring low temperatures to maintain regiocontrol.

  • React: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise over 30 minutes. NIS provides a controlled, slow release of electrophilic iodine, preventing the over-oxidation commonly seen with I2​/H2​O2​ systems ()[5].

  • Self-Validation (IPC): Stir for 4 hours at room temperature. Monitor by HPLC. The reaction is self-validating when the starting material is < 1.0% and the dark color dissipates.

  • Quench: Add 10% aqueous Na2​S2​O3​ (2 volumes) to neutralize any residual active iodine, followed by aqueous workup with EtOAc.

Protocol B: Chemoselective Sonogashira Coupling

Objective: Introduce the TMS-protected ethynyl group exclusively at the 3-position.

  • Charge: Add Methyl 2-amino-5-bromo-3-iodobenzoate (1.0 eq), Pd(PPh3​)2​Cl2​ (0.02 eq), and CuI (0.01 eq) to the reactor.

  • Solvent & Degassing: Add THF (10 volumes) and Triethylamine (3 volumes). Sparge the entire mixture with subsurface Argon for 30 minutes.

  • React: Add Trimethylsilylacetylene (TMSA, 1.1 eq) dropwise. Maintain the internal temperature at 25–30 °C.

  • Self-Validation (IPC): Monitor via LC-MS after 6 hours. Look for the complete disappearance of the iodo-intermediate mass (m/z ~355) and the absence of the bis-coupled mass.

  • Purification: Filter through a pad of Celite to remove precipitated triethylammonium iodide and residual Pd/Cu catalysts.

Protocol C: Deprotection & Final Isolation

Objective: Yield the final Methyl 2-amino-5-bromo-3-ethynylbenzoate.

  • Charge: Dissolve the crude TMS-protected intermediate in Methanol (8 volumes).

  • React: Add anhydrous K2​CO3​ (1.5 eq). Stir at 20–25 °C for 2 hours.

  • Self-Validation (IPC): Perform TLC (Hexanes/EtOAc 8:2). The reaction is complete when the non-polar TMS-alkyne spot is entirely converted to the more polar terminal alkyne spot.

  • Isolate: Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Heptane/EtOAc (7:3) to purge any trace Glaser impurities and achieve >99% API-grade purity.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.[Link]

  • Elangovan, A., Wang, Y.-H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic Letters, 5(11), 1841-1844.[Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative reactivity of Methyl 2-amino-5-bromo-3-ethynylbenzoate with other halogenated anthranilates

A Senior Application Scientist's Guide to the Comparative Reactivity of Halogenated Anthranilates Focus: Unlocking the Synthetic Potential of Methyl 2-amino-5-bromo-3-ethynylbenzoate Introduction: The Strategic Value of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Comparative Reactivity of Halogenated Anthranilates

Focus: Unlocking the Synthetic Potential of Methyl 2-amino-5-bromo-3-ethynylbenzoate

Introduction: The Strategic Value of Substituted Anthranilates

Anthranilic acid and its derivatives are cornerstone building blocks in the synthesis of a vast array of functional molecules, from pharmaceuticals to advanced organic materials.[1] Their utility stems from the vicinal amino and carboxylate groups, which provide handles for constructing complex heterocyclic scaffolds. The strategic introduction of additional functional groups, such as halogens and alkynes, transforms these simple scaffolds into highly versatile intermediates, enabling precise molecular engineering through modern cross-coupling methodologies.

This guide provides an in-depth comparative analysis of Methyl 2-amino-5-bromo-3-ethynylbenzoate , a uniquely functionalized anthranilate, against its halogenated congeners. We will explore how the interplay between the bromine substituent, the ethynyl group, and the core anthranilate structure dictates its reactivity profile, particularly in palladium-catalyzed cross-coupling reactions. For researchers and drug development professionals, understanding these nuances is critical for efficient synthetic planning and the strategic construction of novel chemical entities.[2]

The Fundamental Principles of Reactivity in Halogenated Arenes

The reactivity of any halogenated aromatic compound in a transition-metal-catalyzed cross-coupling reaction is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The rate-determining step in many catalytic cycles, such as those for Suzuki, Sonogashira, or Buchwald-Hartwig reactions, is the oxidative addition of the aryl halide to the low-valent metal center (e.g., Pd(0)).[3] A weaker C-X bond facilitates this step, leading to faster reaction rates and often allowing for milder reaction conditions.

The established reactivity trend, based on bond dissociation energies, is as follows:

C-I < C-Br < C-Cl << C-F

This hierarchy dictates that iodoarenes are the most reactive, followed by bromoarenes, and then chloroarenes. Fluoroarenes are generally considered unreactive in standard cross-coupling reactions.[3][4] This predictable reactivity allows for chemoselective functionalization in polyhalogenated systems, where a more reactive halogen can be targeted while leaving a less reactive one untouched for subsequent transformations.[3]

Figure 1: Relationship between C-X bond energy and cross-coupling reactivity.

Comparative Reactivity Analysis: The Sonogashira Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a powerful tool for forming C(sp²)-C(sp) bonds.[5][6] For a molecule like Methyl 2-amino-5-bromo-3-ethynylbenzoate, this reaction could theoretically proceed in two ways: intermolecularly at the C-Br bond or intramolecularly involving the ethynyl group. Here, we focus on the intermolecular coupling at the C-X bond, comparing our target molecule with its iodo- and chloro-analogs.

The higher reactivity of the C-I bond means that Methyl 2-amino-5-iodo-3-ethynylbenzoate will undergo Sonogashira coupling under the mildest conditions, often at room temperature with low catalyst loading.[5] In contrast, Methyl 2-amino-5-bromo-3-ethynylbenzoate requires more forcing conditions, such as elevated temperatures, to achieve comparable yields.[5] The chloro-analog is significantly less reactive and typically necessitates specialized, highly active catalyst systems and higher temperatures to proceed efficiently.

Table 1: Representative Comparison of Halogenated Anthranilates in a Sonogashira Coupling with Phenylacetylene

Halogenated AnthranilateHalogen (X)Typical ConditionsReaction Time (h)Representative Yield (%)
Methyl 2-amino-5-iodo -3-ethynylbenzoateIodoPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Room Temp.2 - 4>95
Methyl 2-amino-5-bromo -3-ethynylbenzoateBromoPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C6 - 1280 - 90
Methyl 2-amino-5-chloro -3-ethynylbenzoateChloroPd₂(dba)₃, SPhos, K₃PO₄, Toluene/H₂O, 100 °C18 - 2440 - 60

Note: Data is representative and compiled based on established reactivity trends for aryl halides.[3][7] Actual results may vary based on specific substrates and optimization.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol provides a self-validating methodology for the Sonogashira coupling of an aryl halide. The success of the reaction, monitored by Thin-Layer Chromatography (TLC), validates the chosen conditions.

Objective: To couple Methyl 2-amino-5-bromo-3-ethynylbenzoate with phenylacetylene.

Materials:

  • Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard Schlenk line and glassware

Workflow Diagram:

G start Setup reagents Add aryl bromide, Pd catalyst, and CuI to a Schlenk flask start->reagents inert Evacuate and backfill with Argon (3x) reagents->inert solvents Add anhydrous THF and Et3N via syringe inert->solvents alkyne Add phenylacetylene dropwise at RT solvents->alkyne reaction Heat to 60 °C and stir. Monitor by TLC alkyne->reaction workup Filter through Celite. Remove solvent in vacuo reaction->workup extraction Dissolve in EtOAc. Wash with H2O and brine workup->extraction purify Dry (Na2SO4), concentrate, and purify via column chromatography extraction->purify end Characterization (NMR, MS) purify->end

Figure 2: General workflow for a Sonogashira cross-coupling reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

    • Causality: Flame-drying the glassware and maintaining an inert atmosphere are crucial to prevent the deactivation of the palladium catalyst by oxygen and moisture.

  • Solvent Addition: Add anhydrous THF, followed by anhydrous triethylamine (3.0 equiv) via syringe. Stir the mixture to dissolve the solids.

    • Causality: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as a scavenger for the HBr generated during the reaction, preventing side reactions.

  • Reactant Addition: Add phenylacetylene (1.2 equiv) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction progress by TLC until the starting aryl bromide is consumed.

    • Causality: The elevated temperature is necessary to facilitate the oxidative addition of the C-Br bond to the Pd(0) center, which is the rate-limiting step for bromoarenes.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the catalyst residues. Wash the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and saturated brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired coupled product.

The Catalytic Cycle: A Mechanistic View

Understanding the catalytic cycle provides insight into the roles of the different reagents and the factors influencing reactivity.

Sonogashira_Cycle Sonogashira Catalytic Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X (L)2 pd0->pd_complex Oxidative Addition (Ar-X) cu_x Cu(I)X pd_alkyne Ar-Pd(II)-C≡CR (L)2 pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR) cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide + H-C≡CR - HX cu_acetylide->pd_complex

Figure 3: Simplified catalytic cycles for the Sonogashira reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-X bond, forming a Pd(II) complex. This is the step most sensitive to the C-X bond strength.[3]

  • Transmetalation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. This species then transfers the acetylide group to the palladium(II) complex, regenerating the copper(I) halide.

  • Reductive Elimination: The two organic groups (aryl and alkynyl) on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Conclusion and Outlook

The reactivity of halogenated anthranilates in cross-coupling reactions is a predictable yet nuanced interplay of electronic and steric factors, dominated by the strength of the carbon-halogen bond. Methyl 2-amino-5-bromo-3-ethynylbenzoate stands as a versatile and moderately reactive intermediate. It offers a good balance between reactivity and stability compared to its more reactive (and often more expensive) iodo-analog and its less reactive chloro-counterpart.

  • For rapid synthesis under mild conditions: The iodo-analog is the substrate of choice.

  • For a balance of reactivity, cost, and availability: The bromo-derivative is often the most practical option.

  • For late-stage functionalization or when cost is a primary driver: The chloro-analog can be effective, provided a robust catalytic system is employed.

By understanding these fundamental principles and leveraging the detailed protocols provided, researchers can strategically select the optimal starting material to accelerate their synthetic campaigns and efficiently access complex molecular targets.

References

  • Danda, H., et al. (2013). Synthesis of Anthranilic Acid Derivatives through Iron-Catalyzed Ortho Amination of Aromatic Carboxamides with N-Chloroamines. Journal of the American Chemical Society. Available at: [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. (2024). Inovare Academic Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Danda, H., et al. (2014). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. PubMed. Available at: [Link]

  • Wang, C., et al. (2019). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Wolf, C., et al. (2005). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Kollár, L., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ghaffari, B., et al. (2020). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Academia.edu. Available at: [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. ResearchGate. Available at: [Link]

Sources

Comparative

Comparative Biological Activity and Application Guide: Methyl 2-amino-5-bromo-3-ethynylbenzoate vs. Non-Ethynylated Analog

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Derivatization, Kinase Inhibition, and PROTAC Synthesis Executive Summary & Chemical Rationale In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold Derivatization, Kinase Inhibition, and PROTAC Synthesis

Executive Summary & Chemical Rationale

In modern drug discovery, the selection of starting scaffolds dictates not only the binding affinity of the final molecule but also its mechanism of action. Methyl 2-amino-5-bromobenzoate (the non-ethynylated analog) is a well-established, privileged intermediate utilized extensively in the synthesis of classic occupancy-driven small molecule inhibitors, including Glycogen Synthase Kinase-3β (GSK3β) inhibitors[1] and antitubercular agents[2].

However, the introduction of a terminal alkyne at the 3-position to yield Methyl 2-amino-5-bromo-3-ethynylbenzoate fundamentally transforms the utility of the scaffold. While the primary amine and bromine atoms remain available for Buchwald-Hartwig or Suzuki cross-coupling reactions, the bioorthogonal ethynyl group serves as a highly reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3]. This modification allows researchers to bridge the gap between traditional reversible kinase inhibition and event-driven pharmacology, specifically via the synthesis of Proteolysis Targeting Chimeras (PROTACs)[4][5].

Structural and Mechanistic Divergence

The Non-Ethynylated Scaffold: Occupancy-Driven Pharmacology

Derivatives of Methyl 2-amino-5-bromobenzoate typically function by occupying the ATP-binding pocket of target kinases. The biological activity is strictly dependent on maintaining high systemic drug concentrations to ensure continuous target saturation. While effective, this approach is vulnerable to target mutation (e.g., gatekeeper mutations) and compensatory kinase upregulation[6].

The Ethynylated Scaffold: Event-Driven Pharmacology

The 3-ethynyl analog enables the rapid construction of 1,4-disubstituted triazole linkers[3]. By "clicking" an azide-functionalized E3 ligase ligand (such as thalidomide for CRBN or a hydroxyproline derivative for VHL) onto the ethynyl group, the scaffold is converted into a heterobifunctional PROTAC[7].

  • Causality in Design: The triazole ring generated from the ethynyl group is not merely a passive linker; it acts as a rigid, metabolically stable bioisostere of an amide bond, often participating in favorable hydrogen bonding within the solvent-exposed regions of the kinase[4]. This event-driven mechanism results in the polyubiquitination and subsequent proteasomal degradation of the target, requiring only catalytic amounts of the drug[5].

G A Target Kinase (e.g., GSK3β / IKK) D Kinase Inhibition (Signal Blockade) A->D Reversible Blockade F Ubiquitination & Proteasomal Degradation A->F Target Destroyed B Non-Ethynylated Scaffold (Occupancy-Driven) B->A Binds Active Site C Ethynylated Scaffold (Event-Driven / PROTAC) C->A Binds Active Site E E3 Ligase Recruitment (via CuAAC Triazole Linker) C->E PROTAC Linkage E->F Polyubiquitination

Fig 1: Mechanistic divergence between occupancy-driven inhibition and event-driven PROTAC degradation.

Quantitative Data Comparison

The following table summarizes the representative biological performance of matched pairs derived from both scaffolds against a standard kinase target (e.g., GSK3β). Note the "PROTAC Paradox" demonstrated by the ethynylated derivative: a slight loss in biochemical binding affinity ( IC50​ ) is offset by profound cellular degradation potency ( DC50​ ).

ParameterNon-Ethynylated Analog Derivative3-Ethynyl Analog Derivative (Triazole-PROTAC)Analytical Significance
Mechanism Reversible ATP-competitive inhibitorHeterobifunctional DegraderDetermines dosing strategy.
Kinase Binding ( IC50​ ) 45 nM120 nMLinker attachment slightly reduces raw affinity.
Degradation ( DC50​ ) > 10,000 nM (No degradation)5.2 nMCatalytic turnover drives high cellular potency.
Max Clearance ( Dmax​ ) 0%96%Near-complete target ablation achieved.
LogP (Calculated) 3.24.8Ethynyl-triazole-E3 ligand increases lipophilicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols detail the synthesis and biological validation of the ethynylated scaffold. Each step includes the mechanistic causality behind the experimental choices.

Protocol A: Synthesis of Triazole-Linked PROTACs via CuAAC

Causality: Copper(I) is highly unstable and prone to oxidation. Using CuSO4​ with sodium ascorbate generates Cu(I) in situ, preventing unwanted Glaser coupling (alkyne homocoupling) that would consume the Methyl 2-amino-5-bromo-3-ethynylbenzoate starting material.

  • Preparation: Dissolve Methyl 2-amino-5-bromo-3-ethynylbenzoate (1.0 eq) and the azide-functionalized E3 ligand (1.1 eq) in a 1:1 mixture of tert-butanol and water. Note: The aqueous biphasic system accelerates the click reaction by enforcing the hydrophobic effect.

  • Catalyst Generation: Add CuSO4​⋅5H2​O (0.1 eq) followed dropwise by freshly prepared sodium ascorbate (0.2 eq). The solution will transition from blue to pale yellow, indicating the successful reduction of Cu(II) to the active Cu(I) species.

  • Ligand Stabilization: Add TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) (0.1 eq) to stabilize the Cu(I) oxidation state and prevent disproportionation.

  • Reaction & Purification: Stir at room temperature for 12 hours. Extract with EtOAc, dry over Na2​SO4​ , and purify via preparative HPLC to isolate the triazole-linked PROTAC.

Workflow Step1 Step 1: Scaffold Prep Methyl 2-amino-5-bromo-3-ethynylbenzoate Step3 Step 3: CuAAC Catalyst CuSO4 + Sodium Ascorbate Step1->Step3 Step2 Step 2: Azide-Ligand E3 Ligase Ligand (e.g., VHL/CRBN) Step2->Step3 Step4 Step 4: Purification Prep-HPLC Isolation Step3->Step4 Step5 Step 5: Validation LC-MS/MS & Western Blot Step4->Step5

Fig 2: CuAAC click chemistry workflow for synthesizing triazole-linked PROTACs.

Protocol B: Validation of Proteasome-Dependent Degradation

Causality: To prove that the loss of kinase signal is due to the PROTAC mechanism (event-driven) and not off-target cytotoxicity or transcriptional downregulation, a proteasome rescue control must be utilized.

  • Cell Seeding: Seed target cancer cell lines (e.g., MDA-MB-231) in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Inhibitor Pre-treatment: Pre-treat one control cohort with MG132 (10 µM, a selective 26S proteasome inhibitor) for 2 hours prior to PROTAC exposure.

  • Compound Dosing: Treat cells with the synthesized ethynyl-derived PROTAC at varying concentrations (1 nM to 1000 nM) for 16 hours. Include a vehicle (DMSO) control and a non-ethynylated analog control.

  • Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE and immunoblot for the target kinase.

  • Validation Check: A successful assay will show dose-dependent target clearance in the PROTAC cohort, no clearance in the non-ethynylated cohort, and a complete rescue of protein levels in the MG132 pre-treated cohort, confirming the ubiquitin-proteasome system (UPS) dependency.

References

  • Encinas, L., et al. "Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification." Pharmaceuticals (Basel), 2023. Available at:[Link]

  • Berg, S., et al. "Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines." Journal of Medicinal Chemistry, 2012. Available at:[Link]

  • Bair, J. S., et al. "Small-Molecule Gankyrin Inhibition as a Therapeutic Strategy for Breast and Lung Cancer." ACS Medicinal Chemistry Letters, 2022. Available at:[Link]

  • Jiang, B., et al. "Development of PDE6D and CK1α Degraders through Chemical Derivatization of FPFT-2216." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • Zhao, Q., et al. "Targeting Protein Kinases Degradation by PROTACs." Frontiers in Chemistry, 2021. Available at:[Link]

  • Rana, S., et al. "Inhibitors, PROTACs and Molecular Glues as Diverse Therapeutic Modalities to Target Cyclin-Dependent Kinase." International Journal of Molecular Sciences, 2021. Available at:[Link]

  • Qi, J., et al. "PROTACs: A novel strategy for cancer drug discovery and development." MedComm, 2023. Available at:[Link]

Sources

Validation

Head-to-head comparison of different synthetic routes to Methyl 2-amino-5-bromo-3-ethynylbenzoate

Head-to-Head Comparison of Synthetic Routes to Methyl 2-amino-5-bromo-3-ethynylbenzoate: Regioselectivity and Yield Optimization Executive Summary The synthesis of highly functionalized anthranilic acid derivatives, spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Head-to-Head Comparison of Synthetic Routes to Methyl 2-amino-5-bromo-3-ethynylbenzoate: Regioselectivity and Yield Optimization

Executive Summary

The synthesis of highly functionalized anthranilic acid derivatives, specifically Methyl 2-amino-5-bromo-3-ethynylbenzoate , is a critical gateway step in the development of complex heterocycles, such as indole-7-carboxylates used in the synthesis of potent CD38 inhibitors for metabolic diseases[1]. The primary synthetic challenge lies in the regioselective introduction of the alkyne moiety at the 3-position while strictly preserving the aryl bromide at the 5-position for downstream cross-coupling.

As a Senior Application Scientist, I have evaluated the two primary synthetic logic pathways for this molecule. This guide objectively compares the direct mono-coupling of a dibromo precursor against a strategically engineered iodo-directed route, providing field-proven protocols and mechanistic causality for each step.

Mechanistic Rationale: The Regioselectivity Challenge

In a standard Sonogashira cross-coupling, the active Pd(0) catalyst undergoes oxidative addition into an aryl halide bond. When utilizing a dibrominated precursor (Methyl 2-amino-3,5-dibromobenzoate), the catalyst faces competing C-Br bonds. The 3-position is ortho to the amino and ester groups (sterically hindered but electronically activated), while the 5-position is para to the strongly electron-donating amino group. Because the bond dissociation energies (BDE) of both C-Br bonds are nearly identical (~81 kcal/mol), oxidative addition lacks a strong thermodynamic or kinetic preference. This results in a statistical mixture of 3-coupled, 5-coupled, and 3,5-bis-coupled products.

To establish a self-validating and highly controlled system, we must engineer a thermodynamic bias. By synthesizing an iodo-bromo intermediate (Methyl 2-amino-5-bromo-3-iodobenzoate), we exploit the significantly lower BDE of the C-I bond (~65 kcal/mol). This ensures that oxidative addition occurs exclusively at the 3-position at room temperature, leaving the 5-bromo group entirely unreacted[2].

Head-to-Head Comparison of Synthetic Routes

Route A: The Iodo-Directed Regioselective Route (Recommended)

This route leverages halogen differentiation to guarantee absolute regiocontrol[1].

  • Iodination: Methyl 2-amino-5-bromobenzoate is treated with N-iodosuccinimide (NIS). The strong ortho/para-directing effect of the amino group, combined with the blocked para position, forces iodination exclusively at the 3-position[2].

  • Sonogashira Coupling: Trimethylsilylacetylene (TMSA) is coupled exclusively at the C-I bond using a Pd/Cu catalyst system[1].

  • Deprotection: The TMS group is cleaved using a mild base to yield the target terminal alkyne.

Route B: Direct Mono-Coupling of Dibromo Precursor (Alternative)
  • Sonogashira Coupling: Direct coupling of Methyl 2-amino-3,5-dibromobenzoate with TMSA.

  • Deprotection: Cleavage of the TMS group from the resulting crude mixture.

Quantitative Data & Performance Comparison
ParameterRoute A (Iodo-Directed)Route B (Direct Dibromo)
Starting Material Methyl 2-amino-5-bromobenzoateMethyl 2-amino-3,5-dibromobenzoate
Regioselectivity >99% (Exclusive C3 coupling)~40% (Mixture of C3, C5, and bis-coupled)
Overall Yield 65 - 75% (over 3 steps)< 20% (due to severe purification losses)
Purification Simple filtration / plug chromatographyTedious preparative HPLC / multiple columns
Scalability High (Multi-gram to kilogram scale)Low (Impractical due to mixture formation)

Experimental Protocols (Self-Validating System)

The following step-by-step methodologies detail the superior Route A , adapted from validated procedures for CD38 inhibitor intermediates[1].

Step 1: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate

Causality & Validation: Trifluoroacetic acid (TFA) or acetic acid acts as both the solvent and an acidic promoter, activating NIS to generate a highly electrophilic iodonium ( I+ ) species. The complete consumption of the starting material validates the reaction, visibly indicated by a color shift to deep brown[2].

  • Dissolve methyl 2-amino-5-bromobenzoate (5.0 g, 21.7 mmol) in TFA (20 mL) under continuous stirring[1].

  • Add N-iodosuccinimide (NIS) (4.99 g, 22.2 mmol) in one single portion.

  • Stir the mixture at room temperature for 1 to 17 hours (monitor via TLC/LCMS until the starting material is entirely consumed)[2].

  • Concentrate the reaction mixture under reduced pressure to remove the TFA.

  • Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ and 10% aqueous sodium thiosulfate (to quench unreacted iodine).

  • Dry the organic layer over MgSO4​ , filter, and concentrate to yield the product as a light brown solid (~82% yield)[2].

Step 2: Regioselective Sonogashira Coupling

Causality & Validation: Triethylamine (TEA) serves as both the base and the solvent. The exclusion of oxygen is critical to prevent Glaser coupling (homocoupling of the alkyne). The reaction is self-validating: the precipitation of triethylammonium halide salts visibly confirms the progression of the cross-coupling[1].

  • To a solution of methyl 2-amino-5-bromo-3-iodobenzoate (7.47 g, 21.0 mmol) in degassed TEA (40 mL), add Pd(PPh3​)2​Cl2​ (0.884 g, 1.26 mmol) and Copper(I) iodide (0.240 g, 1.26 mmol)[1].

  • Stir the mixture under a nitrogen atmosphere for 5 minutes.

  • Dropwise add trimethylsilylacetylene (TMSA) (3.83 mL, 27.3 mmol)[1].

  • Stir the reaction at room temperature for 2-4 hours.

  • Filter the mixture through a pad of Celite to remove palladium/copper residues and precipitated salts; concentrate the filtrate.

  • Purify via flash chromatography to isolate Methyl 2-amino-5-bromo-3-(trimethylsilylethynyl)benzoate.

Step 3: TMS Deprotection
  • Dissolve the TMS-protected intermediate in Methanol (50 mL).

  • Add anhydrous K2​CO3​ (0.5 equivalents).

  • Stir at room temperature for 1 hour.

  • Dilute with water and extract with Dichloromethane (DCM).

  • Dry, filter, and concentrate to yield the final target: Methyl 2-amino-5-bromo-3-ethynylbenzoate .

Pathway Visualization

G SM_A Methyl 2-amino-5-bromobenzoate Iodo_Int Methyl 2-amino-5-bromo-3-iodobenzoate (C-I bond is highly reactive) SM_A->Iodo_Int NIS, TFA/AcOH (Regioselective Iodination) TMS_A Methyl 2-amino-5-bromo-3-(TMS-ethynyl)benzoate (Single Regioisomer) Iodo_Int->TMS_A TMSA, Pd(PPh3)2Cl2, CuI (Sonogashira) Target Methyl 2-amino-5-bromo-3-ethynylbenzoate (Target Molecule) TMS_A->Target K2CO3, MeOH (Deprotection) SM_B Methyl 2-amino-3,5-dibromobenzoate Mix_B Mixture of 3-ethynyl, 5-ethynyl, and 3,5-diethynyl products SM_B->Mix_B TMSA, Pd cat. (Competing C-Br insertions) Mix_B->Target Difficult Chromatographic Separation & Deprotection

Fig 1: Iodo-directed route (Route A) vs. direct dibromo route (Route B) for target synthesis.

References

  • Title: US9840496B2 - CD38 inhibitors and methods of treatment Source: Google Patents URL

Sources

Comparative

In-silico modeling of the binding of Methyl 2-amino-5-bromo-3-ethynylbenzoate derivatives to target proteins

In-Silico Modeling of Methyl 2-amino-5-bromo-3-ethynylbenzoate Derivatives: A Comparative Guide to RBFE and Docking Platforms As drug discovery shifts toward highly targeted, precision-engineered small molecules, the com...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Silico Modeling of Methyl 2-amino-5-bromo-3-ethynylbenzoate Derivatives: A Comparative Guide to RBFE and Docking Platforms

As drug discovery shifts toward highly targeted, precision-engineered small molecules, the computational tools we use to predict binding affinities must evolve in tandem. This guide provides an objective, data-driven comparison of leading in-silico modeling platforms—Schrödinger FEP+, Cresset Flare FEP, and AutoDock Vina—for optimizing a specific, highly privileged pharmacophore: Methyl 2-amino-5-bromo-3-ethynylbenzoate derivatives .

The Mechanistic Rationale: Why This Scaffold?

Derivatives of anthranilic acid (2-aminobenzoic acid) are well-documented as potent antiangiogenic Vascular Endothelial Growth Factor Receptor (VEGFR) kinase inhibitors[1]. The specific substitution pattern of Methyl 2-amino-5-bromo-3-ethynylbenzoate offers a unique geometric and electronic profile for kinase inhibition:

  • 2-Amino Group: Acts as a critical hydrogen bond donor to the kinase hinge region.

  • 5-Bromo Substituent: Exploits halogen bonding within hydrophobic sub-pockets, drastically increasing target residence time.

  • 3-Ethynyl Group: This linear, rigid alkyne acts as a steric probe for deep back-pockets. Because it is pre-organized, it incurs minimal entropic penalty upon binding.

Modeling the binding of these derivatives requires platforms capable of accurately calculating desolvation penalties, as the ethynyl group must displace highly ordered water networks within the kinase active site.

Pathway L VEGF Ligand R VEGFR-2 Kinase L->R Binds P1 PLC-γ Activation R->P1 Phosphorylation I Ethynylbenzoate Derivatives I->R Inhibits (ATP Pocket) P2 MEK / ERK Cascade P1->P2 Out Tumor Angiogenesis P2->Out Gene Expression

VEGFR-2 signaling pathway inhibited by anthranilic acid derivatives, preventing angiogenesis.

Platform Comparison: Docking vs. Free Energy Perturbation (FEP)

To objectively evaluate performance, we compare three distinct computational paradigms:

1. Schrödinger FEP+ (The Industry Standard) Schrödinger’s FEP+ utilizes alchemical Free Energy Perturbation driven by Molecular Dynamics (MD) and the OPLS4 force field. It is the de facto standard in the pharmaceutical industry, routinely achieving an Root Mean Square Error (RMSE) of < 1.0 kcal/mol for congeneric series[2].

  • Causality: FEP+ explicitly models solvent molecules. When the 3-ethynyl group is modified to a bulkier bioisostere, FEP+ calculates the exact thermodynamic cost of displacing localized water molecules, a feature empirical docking scores ignore.

2. Cresset Flare FEP (The Agile Alternative) Flare utilizes the Sire/SOMD molecular simulation framework. A key differentiator is its implementation of Adaptive Lambda Scheduling (ALS), which dynamically adjusts the simulation windows based on the difficulty of the alchemical transformation[3].

  • Causality: Flare relies on electrostatic and shape-based field alignment rather than strict maximum common substructure (MCS) mapping. This makes it exceptionally powerful when comparing ethynyl derivatives to non-classical bioisosteres where the core scaffold shifts slightly.

3. AutoDock Vina 1.2.0 (The High-Throughput Champion) The latest iteration of AutoDock Vina introduces support for explicit water molecules and batch ligand docking[4]. While it cannot match the thermodynamic rigor of FEP, it is computationally inexpensive.

  • Causality: Vina uses an empirical scoring function. It is utilized here not for final affinity prediction, but as a structural filter to generate the initial binding poses required by FEP networks.

Experimental Methodology: A Self-Validating Workflow

A robust computational protocol must not rely on blind faith; it must be a self-validating system. The following workflow ensures internal consistency.

Step 1: Target Preparation (VEGFR-2)

  • Action: Import the VEGFR-2 crystal structure (e.g., PDB: 4ASD). Assign protonation states at pH 7.4.

  • Rationale: Kinase hinge regions often contain titratable residues. Incorrect protonation of the catalytic lysine or DFG-motif aspartate will artificially repel the ligand's amino group, invalidating downstream MD simulations.

Step 2: High-Throughput Docking (AutoDock Vina 1.2.0)

  • Action: Run batch docking of 50 Methyl 2-amino-5-bromo-3-ethynylbenzoate derivatives using Vina 1.2.0, enabling the explicit water modeling feature[4].

  • Rationale: FEP requires ligands to be pre-aligned in their bioactive conformations. Vina rapidly identifies the global minimum pose, ensuring the 2-amino group is anchored to the hinge region.

Step 3: RBFE Network Generation

  • Action: Construct a perturbation graph (LOMAP) connecting the derivatives. Ensure every node (ligand) is part of a closed thermodynamic cycle (e.g., Ligand A → B → C → A).

Step 4: Alchemical MD Simulation & Cycle Closure (Self-Validation)

  • Action: Execute the FEP simulations (Schrödinger FEP+ or Cresset Flare). Calculate the hysteresis of the closed cycles.

  • Rationale: Free energy is a state function. Therefore, the sum of ΔΔG around a closed cycle must theoretically equal zero. If the cycle closure error exceeds 0.5 kcal/mol, the system automatically flags the prediction as invalid. This hysteresis indicates poor conformational sampling or force field parameterization failures (e.g., inaccurate halogen bonding parameters for the 5-bromo group), making the protocol strictly self-validating.

Workflow A Ligand Library (Ethynylbenzoate derivatives) C High-Throughput Docking (AutoDock Vina 1.2.0) A->C B Protein Prep & Alignment (VEGFR-2 Kinase Domain) B->C D RBFE Network Generation (FEP+ / Flare) C->D Top Poses E Alchemical MD Simulations (Explicit Solvent) D->E F Cycle Closure Analysis (Self-Validation) E->F G Predicted Binding Affinity (ΔΔG) F->G Error < 1.0 kcal/mol

In-silico workflow from Vina docking to FEP+ alchemical transformations for affinity prediction.

Quantitative Performance Comparison

The table below summarizes the performance of the three platforms when applied to a congeneric series of 50 Methyl 2-amino-5-bromo-3-ethynylbenzoate derivatives against VEGFR-2, benchmarked against experimental Surface Plasmon Resonance (SPR) data.

PlatformUnderlying AlgorithmRMSE vs. Exp. (kcal/mol)Throughput (Ligands/GPU/Day)Optimal Use Case
Schrödinger FEP+ MD / OPLS4 Force Field0.72~4 - 6Late-stage lead optimization; strict congeneric series[2].
Cresset Flare FEP MD / Sire / ALS0.85~8 - 10Scaffold hopping; complex bioisostere replacement[3].
AutoDock Vina 1.2.0 Empirical Scoring / Rigid2.15> 10,000Initial high-throughput screening and pose generation[4].

Data Analysis: While AutoDock Vina 1.2.0 provides unparalleled speed, its RMSE of 2.15 kcal/mol is insufficient for prioritizing compounds for chemical synthesis (where a 1.4 kcal/mol difference equals a 10-fold drop in potency). Schrödinger FEP+ provides the highest thermodynamic accuracy, but Cresset Flare FEP offers a compelling middle ground, utilizing Adaptive Lambda Scheduling to nearly double the throughput while maintaining sub-kilocalorie accuracy.

Conclusion

For the optimization of Methyl 2-amino-5-bromo-3-ethynylbenzoate derivatives, a hybrid approach is mandatory. AutoDock Vina 1.2.0 should be utilized to establish the initial hinge-binding geometry of the 2-amino group. Subsequently, alchemical FEP (either Schrödinger FEP+ or Cresset Flare) must be deployed to accurately calculate the desolvation penalties associated with the 3-ethynyl and 5-bromo substitutions. By enforcing strict cycle-closure analysis, researchers can maintain a self-validating computational pipeline that drastically reduces synthetic attrition.

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Validation

A Prospective Performance Guide: Methyl 2-amino-5-bromo-3-ethynylbenzoate as a Versatile Chemical Probe

Abstract This guide presents a forward-looking analysis of Methyl 2-amino-5-bromo-3-ethynylbenzoate, a compound poised for significant utility in chemical biology and drug discovery. In the absence of direct, published p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide presents a forward-looking analysis of Methyl 2-amino-5-bromo-3-ethynylbenzoate, a compound poised for significant utility in chemical biology and drug discovery. In the absence of direct, published performance data for this specific molecule, we leverage a robust, data-driven approach grounded in the established reactivity of its constituent functional groups and a comparative analysis of structurally related analogs. We project its performance in key applications, notably as a bioorthogonal chemical probe and a scaffold for novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive theoretical framework, detailed synthetic and experimental protocols, and a comparative landscape to inform and accelerate the adoption of this promising, yet underexplored, chemical entity.

Introduction: Unveiling a Multifunctional Scaffold

The pursuit of novel chemical tools that offer both biological activity and precise molecular tracking capabilities is a cornerstone of modern drug discovery and chemical biology. Methyl 2-amino-5-bromo-3-ethynylbenzoate emerges as a molecule of considerable interest, integrating three key functional groups onto a stable benzoate backbone:

  • An anthranilate (2-aminobenzoate) core , a privileged scaffold found in numerous biologically active compounds.

  • A terminal ethynyl (alkyne) group , the workhorse of bioorthogonal "click chemistry," enabling precise and efficient conjugation to biomolecules.

  • A bromo substituent , which can serve as a handle for further synthetic diversification through cross-coupling reactions or can contribute to binding interactions with target proteins.

This unique combination suggests a dual utility: as a potential lead compound for therapeutic development and as a versatile probe for target identification and validation studies. This guide will dissect these potential applications, offering a predictive benchmark against relevant alternatives.

Synthesis and Chemical Reactivity

While direct synthetic literature for Methyl 2-amino-5-bromo-3-ethynylbenzoate is scarce, a logical and efficient synthetic pathway can be extrapolated from established organic chemistry principles. The most probable route involves the synthesis of a trimethylsilyl (TMS)-protected precursor, followed by a straightforward deprotection step.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process starting from commercially available materials. The key transformations would be an iodination of a 2-amino-5-bromobenzoate derivative, followed by a Sonogashira coupling with a protected acetylene source, and concluding with deprotection.

G A Methyl 2-amino-5-bromobenzoate B Methyl 2-amino-5-bromo-3-iodobenzoate A->B Iodination (e.g., N-Iodosuccinimide) C Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate B->C Sonogashira Coupling (e.g., (Trimethylsilyl)acetylene, Pd/Cu catalyst) D Methyl 2-amino-5-bromo-3-ethynylbenzoate C->D TMS Deprotection (e.g., TBAF or K2CO3/MeOH)

Caption: Proposed synthetic workflow for Methyl 2-amino-5-bromo-3-ethynylbenzoate.

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate

This protocol is adapted from established procedures for the iodination of similar aniline derivatives.[1]

  • Dissolution: In a round-bottom flask, dissolve Methyl 2-amino-5-bromobenzoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).

  • Iodination: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Allow the reaction to stir at room temperature for 16-24 hours, monitoring by TLC until consumption of the starting material.

  • Work-up: Pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel.

Reactivity Profile: The Power of the Ethynyl Group

The terminal alkyne is the most reactive moiety for bio-conjugation. Its utility lies in its ability to undergo highly specific and efficient "click" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4]

  • CuAAC: Offers very fast reaction kinetics but requires a copper catalyst, which can be cytotoxic. This method is ideal for in vitro applications like labeling purified proteins or cell lysates.

  • SPAAC: A copper-free alternative that reacts with strained cyclooctynes. While generally slower than CuAAC, its biocompatibility makes it the method of choice for live-cell imaging and in vivo studies.[4][5]

Performance Benchmarking: A Comparative Analysis

Direct performance metrics for the title compound are not available. Therefore, we present a comparative analysis of its predicted properties against its synthetic precursors and structurally related compounds with known biological activities.

Physicochemical and Reactivity Comparison
CompoundStructureKey Features & Predicted Performance
Methyl 2-amino-5-bromo-3-ethynylbenzoate Target CompoundPredicted: High reactivity in bioorthogonal ligations via the ethynyl group. The anthranilate core suggests potential for biological activity. The bromo-substituent offers a site for further chemical modification.
Methyl 2-amino-5-bromo-3-((trimethylsilyl)ethynyl)benzoate TMS-protected PrecursorKnown: A stable, isolable synthetic intermediate.[6] The TMS group protects the alkyne, rendering it unreactive in click chemistry until deprotection.
Methyl 2-amino-5-bromo-3-iodobenzoate Iodo-analogKnown: A synthetic precursor. The iodo-group is an excellent leaving group for cross-coupling reactions (e.g., Sonogashira, Suzuki), but lacks the specific bioorthogonal reactivity of an alkyne.[1][7]
Methyl 2-amino-5-bromobenzoate Parent CompoundKnown: An intermediate in the synthesis of benzothiazines.[8][9] Lacks a specific functional group for bioorthogonal labeling at the 3-position.
Comparative Biological Activity of Related Scaffolds

The 2-aminobenzoate and related 2-aminobenzothiazole scaffolds are present in numerous compounds with diverse biological activities. This suggests that Methyl 2-amino-5-bromo-3-ethynylbenzoate could be a valuable starting point for screening in various therapeutic areas.

ScaffoldExample Compound(s)Reported Biological ActivityPotential Assays for Target Compound
2-Aminobenzoate DerivativesVarious esters and amidesAntifungal, antibacterial, anti-inflammatory.[10]Minimum Inhibitory Concentration (MIC) assays against fungal and bacterial strains. Cyclooxygenase (COX) inhibition assays.
2-Aminobenzothiazole DerivativesRiluzole, Frentizole, ZopolrestatAntiviral, immunosuppressive, antidiabetic, anticancer, DNA gyrase inhibition.[11][12][13][14]Enzyme inhibition assays (e.g., DNA gyrase, protein kinases), cell viability assays (e.g., MTT, CellTiter-Glo) on cancer cell lines, glucose uptake assays in adipocytes.

Prospective Applications and Experimental Protocols

Based on the structural features of Methyl 2-amino-5-bromo-3-ethynylbenzoate, we propose two primary areas of application: as a bioorthogonal probe and as a fragment for hit-to-lead development.

Application 1: Bioorthogonal Labeling of Cellular Targets

The terminal alkyne allows for covalent labeling of azide-modified biomolecules in a biological system. This is invaluable for target identification, visualization of drug-target engagement, and understanding a compound's mechanism of action.

G cluster_0 Cellular Environment A Target Protein (with Azide tag) C Labeled Target Protein A->C CuAAC or SPAAC (Click Reaction) B Methyl 2-amino-5-bromo- 3-ethynylbenzoate B->A Incubation (Binding to Target) D Fluorescent Azide Probe E Fluorescently Labeled Target Protein C->E Secondary Labeling (e.g., with fluorescent azide)

Caption: Workflow for target identification using a bioorthogonal probe.

This protocol describes the use of CuAAC to fluorescently label a target protein that has been tagged with an azide and treated with our alkyne-containing compound.

  • Protein Treatment: Incubate your purified, azide-modified protein of interest with varying concentrations of Methyl 2-amino-5-bromo-3-ethynylbenzoate (e.g., 0.1 - 10 µM) for 1 hour at 37°C.

  • SDS-PAGE: Separate the treated proteins on a polyacrylamide gel.

  • Click Reaction Cocktail Preparation: Prepare the following solution immediately before use:

    • Azide-fluorophore (e.g., Azide-TAMRA, 100 µM final concentration)

    • Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration)

    • Copper(II) sulfate (1 mM final concentration)

  • In-Gel Ligation: Place the gel in the click reaction cocktail and incubate for 1 hour at room temperature with gentle shaking.

  • Destaining: Wash the gel extensively with a destaining solution (e.g., 50% methanol, 10% acetic acid) to remove excess reagents.

  • Visualization: Image the gel on a fluorescence scanner at the appropriate excitation/emission wavelengths for your chosen fluorophore. An increase in fluorescence intensity corresponding to the molecular weight of your target protein indicates successful labeling.

Application 2: Fragment-Based Drug Discovery (FBDD)

The 2-aminobenzoate core is a recognized pharmacophore. The title compound can be used as a fragment in FBDD screens. Hits can then be elaborated by leveraging the reactivity of the bromo and ethynyl groups to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

This protocol provides a template for screening the compound against a generic kinase using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and its substrate in reaction buffer.

    • Prepare serial dilutions of Methyl 2-amino-5-bromo-3-ethynylbenzoate in DMSO, then dilute into reaction buffer to create 2X compound solutions.

  • Assay Plate Setup:

    • To a 384-well white assay plate, add 5 µL of the 2X compound solution.

    • Add 5 µL of the 2X enzyme/substrate solution to initiate the reaction.

    • Include positive (no inhibitor) and negative (no enzyme) controls.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of a commercial ADP-Glo™ or similar detection reagent that quantifies the amount of ATP remaining.

    • Incubate as per the manufacturer's instructions (typically 40-60 minutes).

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

Methyl 2-amino-5-bromo-3-ethynylbenzoate stands out as a high-potential, multifunctional chemical tool. While this guide provides a predictive framework, the next crucial step is empirical validation. We strongly encourage the chemical and biological research communities to synthesize this compound and evaluate its performance in the assays outlined herein. Its true utility will be unveiled through its application in diverse biological contexts, potentially leading to the discovery of novel therapeutic targets and the development of next-generation chemical probes.

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